JHU-75528
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
947696-17-5 |
|---|---|
Formule moléculaire |
C23H21Cl2N5O2 |
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31) |
Clé InChI |
MCNQUWLLXZZZAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
Synonymes |
11C-JHU75528 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide JHU 75528 JHU-75528 JHU75528 |
Origine du produit |
United States |
Foundational & Exploratory
JHU-75528: A Technical Guide to its Mechanism of Action as a Cannabinoid Receptor 1 (CB1) Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHU-75528 is a novel, high-affinity ligand developed as a radiotracer for Positron Emission Tomography (PET) imaging of the brain's cannabinoid receptor 1 (CB1).[1][2][3][4] As an analog of the selective CB1 antagonist rimonabant, this compound exhibits specific and selective binding to CB1 receptors, making it a valuable tool for quantifying receptor density and occupancy in vivo.[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its interaction with the CB1 signaling pathway.
Core Mechanism of Action: Selective CB1 Receptor Binding
The primary mechanism of action of this compound is its function as a selective ligand for the cannabinoid receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[5][6] this compound, particularly in its radiolabeled form [¹¹C]this compound, is designed to bind to these receptors with high affinity and selectivity, allowing for their visualization and quantification via PET imaging.[1][2][4]
In vivo studies in mice and baboons have demonstrated that [¹¹C]this compound readily crosses the blood-brain barrier and specifically labels cerebral CB1 receptors.[1][2][4] The specific binding of [¹¹C]this compound can be displaced by pre-injection of unlabeled this compound or the known CB1 antagonist, rimonabant, confirming its targeted action at the CB1 receptor.[1][2][4] This characteristic makes it a promising tool for studying the role of CB1 receptors in various neuropsychiatric disorders.[1][7]
Quantitative Data: In Vivo Distribution and Binding
| Parameter | Species | Method | Result | Reference |
| Brain Uptake | Mouse, Baboon | PET, Brain Dissection | Readily enters the brain | [1][2][4] |
| Target-to-Nontarget Ratio (Striatum/Brain Stem) | Mouse | Brain Dissection | 3.4 | [1][2][4] |
| Binding Potential (BP) (Putamen) | Baboon | PET | 1.3 - 1.5 | [1][2][4] |
| Specific Binding Blockade | Mouse, Baboon | PET, Brain Dissection | Blocked by unlabeled this compound and rimonabant | [1][2][4] |
| Selectivity | Mouse | Brain Dissection | Not significantly reduced by various central non-cannabinoid drugs | [1][2][4] |
Experimental Protocols
The following experimental protocols are summarized from the key in vivo studies evaluating [¹¹C]this compound.
In Vivo Saturation Studies in Mice
-
Objective: To demonstrate the saturable binding of [¹¹C]this compound to CB1 receptors in vivo.
-
Methodology:
-
Various doses of unlabeled this compound (0.08, 0.42, 0.78, and 4.17 mg/kg) were administered intravenously to mice.[1]
-
The vehicle used for this compound was a solution of saline, alcohol, and cremophore EL (9:1:0.01).[1] Control animals received the vehicle solution.[1]
-
15 minutes after the administration of unlabeled this compound or vehicle, [¹¹C]this compound (7.4–11.1 MBq) was injected intravenously.[1]
-
60 minutes post-injection of the radiotracer, the mice were euthanized, and brain tissues were harvested.[1]
-
The radioactivity content in the brain tissues was determined to measure the extent of radiotracer binding.[1]
-
PET Imaging in Baboons
-
Objective: To evaluate the brain distribution and binding potential of [¹¹C]this compound using PET imaging.
-
Methodology:
-
A baseline PET scan was conducted following the intravenous injection of [¹¹C]this compound.
-
For blocking studies, unlabeled this compound was administered prior to the injection of [¹¹C]this compound.
-
PET images were acquired and analyzed to determine the regional brain distribution and binding potential (BP) of the radiotracer in CB1-rich areas like the putamen.[1][2][4]
-
Kinetic analyses of the PET images were performed to quantify the binding parameters.[1]
-
Visualizations: Signaling Pathways and Experimental Workflow
This compound and the CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor, a G-protein coupled receptor that this compound binds to. Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.
Caption: Canonical CB1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Evaluation of [¹¹C]this compound
The diagram below outlines the general workflow for the in vivo experiments conducted to characterize [¹¹C]this compound.
Caption: In Vivo Evaluation Workflow for [¹¹C]this compound.
Conclusion
This compound is a potent and selective ligand for the CB1 receptor, primarily developed and utilized as a PET radiotracer ([¹¹C]this compound). Its mechanism of action is centered on its high-affinity binding to CB1 receptors in the brain, which allows for the non-invasive imaging and quantification of these receptors. The in vivo data confirms its ability to cross the blood-brain barrier and selectively label CB1 receptors. This makes this compound a critical tool for advancing our understanding of the role of the endocannabinoid system in health and disease, and for the development of novel therapeutics targeting this system.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Cannabinoid ligands, receptors and enzymes: Pharmacological tools and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New PET radiotracer to visualize cannabinoid receptors developed - Xagena [xagena.it]
JHU-75528: A Technical Guide to a Selective Cannabinoid Receptor Type 1 PET Radiotracer
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHU-75528, also known as OMAR, is a novel and selective antagonist for the cannabinoid receptor type 1 (CB1). Developed as a positron emission tomography (PET) radioligand, its carbon-11 labeled counterpart, [11C]this compound, allows for the in-vivo quantification and visualization of CB1 receptors in the brain. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and its application in preclinical and clinical research. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
The cannabinoid receptor type 1 (CB1), a G-protein coupled receptor, is the most abundant cannabinoid receptor in the central nervous system. It plays a crucial role in a variety of physiological processes, including appetite, pain perception, mood, and memory. Dysregulation of the CB1 receptor system has been implicated in several neuropsychiatric and neurological disorders. Consequently, the ability to non-invasively study and quantify CB1 receptors in the living brain is of significant interest for both basic research and clinical drug development.[1][2] this compound has emerged as a promising tool for this purpose, offering high affinity and selectivity for the CB1 receptor.[1][3] This document details the technical aspects of this compound.
Chemical and Physical Properties
This compound is a synthetic, small molecule antagonist of the CB1 receptor. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value |
| IUPAC Name | 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide |
| Molecular Formula | C23H21Cl2N5O2 |
| Molecular Weight | 469.35 g/mol |
| CAS Number | 942063-86-7 |
| Synonyms | OMAR, JHU75528 |
| Mechanism of Action | Selective CB1 Receptor Antagonist |
In Vitro Pharmacology
While specific Ki or IC50 values for this compound have not been detailed in the reviewed literature, it is consistently described as a potent and selective CB1 antagonist with nanomolar affinity.[1][3] Its antagonist properties have been functionally demonstrated in rodent brain slices.
Synthesis and Radiolabeling
The synthesis of this compound and its radiolabeled form, [11C]this compound, is a critical process for its use in PET imaging.
Synthesis of the Precursor
The precursor for the radiosynthesis of [11C]this compound is the corresponding desmethylated compound: 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. A detailed, step-by-step synthesis protocol for this precursor is not publicly available in the reviewed literature.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound involves the O-methylation of the phenolic precursor with [11C]methyl iodide.
Experimental Protocol:
-
[11C]Methyl Iodide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron. The [11C]CO2 is then converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase synthesis module.
-
Radiolabeling Reaction: The phenolic precursor (approximately 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., acetone). The gaseous [11C]methyl iodide is bubbled through this solution in the presence of a base (e.g., 2 M sodium hydroxide) at an elevated temperature (e.g., 80°C).
-
Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing the radiotracer is reformulated into a sterile, injectable solution, typically in saline with a small percentage of ethanol for solubility.
Quantitative Data from a Representative Synthesis:
| Parameter | Value |
| Radiochemical Yield | 16% (average) |
| Synthesis Time | 28 minutes (post-purification) |
| Specific Activity | 235 ± 108 GBq/μmol |
| Radiochemical Purity | >99% |
Data sourced from Fan et al., 2006.[1]
In Vivo Preclinical Studies
Preclinical studies in animal models have been crucial in characterizing the in vivo behavior of [11C]this compound.
Biodistribution in Mice
Experimental Protocol:
-
Animal Model: Male CD-1 mice.
-
Radiotracer Administration: Intravenous injection of [11C]this compound.
-
Tissue Harvesting: At various time points post-injection, animals are euthanized, and brains are dissected into different regions (e.g., striatum, cerebellum, cortex, hippocampus, brain stem).
-
Radioactivity Measurement: The radioactivity in each brain region is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Key Findings:
-
[11C]this compound readily crosses the blood-brain barrier.
-
The regional distribution in the brain is consistent with the known density of CB1 receptors, with the highest uptake in the striatum and cortex and the lowest in the brain stem.
PET Imaging in Baboons
Experimental Protocol:
-
Animal Model: Male baboons (Papio anubis).
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging session.
-
Radiotracer Administration: A bolus intravenous injection of [11C]this compound is administered.
-
PET Scanning: Dynamic PET scans are acquired over a period of 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to analyze for the presence of radiometabolites.
-
Data Analysis: Time-activity curves are generated for various brain regions, and kinetic modeling is applied to estimate the binding potential (BPND), a measure of receptor density.
Quantitative Data from Baboon Studies:
| Parameter | Brain Region | Value |
| Binding Potential (BPND) | Putamen | 1.3-1.5 |
| Striatum to Brain Stem Ratio | - | 3.4 |
Data sourced from Horti et al., 2006.
Clinical Studies
[11C]this compound, under the alias [11C]OMAR, has been utilized in human PET imaging studies to investigate CB1 receptor availability in both healthy individuals and patient populations.
First-in-Human PET Imaging
Experimental Protocol:
-
Participants: Healthy volunteers and patients with specific conditions (e.g., schizophrenia).
-
Radiotracer Administration: Intravenous injection of a sterile, pyrogen-free solution of [11C]OMAR. The typical injected dose is around 370-740 MBq.
-
PET/CT or PET/MR Scanning: A dynamic PET scan of the brain is acquired over 90 minutes.
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to provide an input function for kinetic modeling.
-
Data Analysis: Time-activity curves for various brain regions are generated. Kinetic models (e.g., two-tissue compartment model) are used to calculate the total distribution volume (VT), which is proportional to the density of available CB1 receptors.
Key Findings in Healthy Volunteers:
-
The regional brain distribution of [11C]OMAR is consistent with the known CB1 receptor density in humans, with the highest binding observed in the globus pallidus and cortical regions.[4]
-
A decline in [11C]OMAR binding with age has been observed, most significantly in the globus pallidus.[5]
Clinical Trial NCT03204305
While the specific primary and secondary outcome measures for the clinical trial NCT03204305 are not detailed in the available public records, studies utilizing [11C]OMAR have focused on assessing CB1 receptor availability in conditions such as schizophrenia and cannabis use disorder.[4][6] These studies aim to characterize the number and distribution of CB1 receptors in these patient populations compared to healthy controls.[6]
Signaling Pathway and Experimental Workflows
CB1 Receptor Signaling Pathway (Antagonism by this compound)
The CB1 receptor is a Gi/o-coupled receptor. Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the CB1 receptor and blocks the binding of endogenous cannabinoids (like anandamide and 2-AG) and exogenous agonists, thereby preventing the downstream signaling cascade.
Caption: CB1 receptor antagonism by this compound.
Experimental Workflow for [11C]this compound PET Imaging
The following diagram illustrates a typical workflow for a human PET imaging study using [11C]this compound.
Caption: Workflow for a [11C]this compound human PET study.
Conclusion
This compound and its radiolabeled form, [11C]this compound, represent a significant advancement in the in-vivo study of the cannabinoid CB1 receptor. Its favorable properties, including high affinity, selectivity, and good brain penetration, make it a valuable tool for researchers in neuroscience and drug development. The ability to quantify CB1 receptor density in the living human brain opens up new avenues for understanding the role of this receptor system in health and disease, and for assessing the efficacy of novel therapeutic interventions targeting the endocannabinoid system. Further research utilizing this powerful imaging agent is poised to provide deeper insights into the complexities of the brain and its disorders.
References
- 1. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantification of cerebral cannabinoid receptors subtype 1 (CB1) in healthy subjects and schizophrenia by the novel PET radioligand [11C]OMAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of cerebral cannabinoid receptors subtype 1 (CB1) in healthy subjects and schizophrenia by the novel PET radioligand [11C]OMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging Cannabinoid Receptors Using Positron Emission Tomography (PET) Scanning | Clinical Trials at Yale [medicine.yale.edu]
JHU-75528: A Technical Guide to Cannabinoid Receptor 1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHU-75528, also known as [¹¹C]OMAR, is a novel and selective ligand for the cannabinoid receptor 1 (CB1).[1][2] As an analog of the well-characterized CB1 antagonist rimonabant, this compound has been developed and utilized primarily as a positron emission tomography (PET) radiotracer for in vivo imaging of CB1 receptors in the brain.[3][4] Its favorable pharmacokinetic properties, including ready entry into the brain and specific binding to CB1 receptors, make it a valuable tool for studying the role of the endocannabinoid system in various neuropsychiatric disorders.[3][5] This technical guide provides a comprehensive overview of the binding characteristics of this compound to the CB1 receptor, detailed experimental protocols for its assessment, and an exploration of the downstream signaling pathways.
Quantitative Binding Data
The binding affinity of this compound for the human CB1 receptor has been determined through competitive binding assays. The available data is summarized in the table below.
| Ligand | Parameter | Value | Receptor Source | Radioligand | Reference |
| This compound | Ki/Ki (Rimonabant) | 0.3 | HEK-293 cells expressing human recombinant CB1 receptor | [³H]-CP55,940 | [5] |
This data indicates that this compound exhibits a higher binding affinity for the CB1 receptor compared to rimonabant.[5]
Experimental Protocols
The following section details a representative experimental protocol for a radioligand competition binding assay to determine the binding affinity of this compound for the CB1 receptor. This protocol is a composite based on established methods for CB1 receptor binding assays.[6][7][8][9]
Membrane Preparation
-
Source: Membranes can be prepared from brain tissue (e.g., rat cerebellum) or from cultured cells recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).[6]
-
Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.[7]
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Washing: The membrane pellet is resuspended in fresh lysis buffer and centrifuged again to wash away cytosolic proteins.
-
Final Preparation: The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay. Membranes are then stored at -80°C until use.[7]
Radioligand Competition Binding Assay
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.[8]
-
Reaction Setup: The assay is typically performed in a 96-well plate with a final volume of 200-250 µL per well.[7]
-
Total Binding: Add assay buffer, a fixed concentration of a suitable CB1 radioligand (e.g., [³H]CP55,940 at a concentration near its Kd), and the membrane preparation.[6][7]
-
Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2) to saturate the receptors.[6]
-
Competition Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the test compound (this compound).
-
-
Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6][7]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). The filters are then washed multiple times with the cold wash buffer to remove unbound radioligand.[6][7]
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[10] However, it can also couple to other G proteins such as Gs, Gq/11, and G12/13, as well as recruit β-arrestins, leading to a diversity of downstream signaling events.[1][10] The specific signaling outcomes can be influenced by the nature of the ligand (agonist, antagonist, or inverse agonist). While the functional properties of this compound as a CB1 antagonist have been demonstrated, a detailed characterization of its influence on all potential downstream signaling pathways is not extensively documented in the public domain.[11]
The following diagrams illustrate the general experimental workflow for a CB1 receptor binding assay and the canonical signaling pathways associated with CB1 receptor activation.
Caption: Experimental workflow for a CB1 receptor radioligand binding assay.
Caption: Overview of CB1 receptor downstream signaling pathways.
Conclusion
This compound is a high-affinity ligand for the CB1 receptor, serving as a critical tool for in vivo imaging studies. The provided experimental protocol offers a robust framework for researchers to assess its binding characteristics in vitro. Understanding the binding affinity and the complex downstream signaling of the CB1 receptor is paramount for the development of novel therapeutics targeting the endocannabinoid system. Further investigation into the specific signaling profile of this compound will provide deeper insights into its pharmacological effects and its utility in elucidating the role of CB1 receptors in health and disease.
References
- 1. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure of JHU-75528
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHU-75528 is a novel, high-affinity antagonist for the cannabinoid type 1 (CB1) receptor, developed as a potential radioligand for Positron Emission Tomography (PET) imaging. Its chemical structure, a pyrazole derivative, has been optimized for improved binding affinity and reduced lipophilicity compared to earlier generations of CB1 receptor ligands like rimonabant. This guide provides a comprehensive overview of the chemical structure of this compound, its synthesis, key quantitative data, and its mechanism of action within the context of CB1 receptor signaling. Detailed experimental protocols for its synthesis and use in preclinical imaging are also presented.
Core Structure and Chemical Properties
This compound, with the IUPAC name 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is a complex heterocyclic molecule. The core of the molecule is a 1,5-diarylpyrazole-3-carboxamide scaffold.
Chemical Structure:
A key feature of this compound is the presence of a cyano group at the 4-position of the pyrazole ring, which contributes to its favorable pharmacological profile. The dichlorophenyl and methoxyphenyl moieties at positions 1 and 5, respectively, are crucial for high-affinity binding to the CB1 receptor. The N-piperidinyl-carboxamide group at position 3 also plays a significant role in the molecule's interaction with the receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁Cl₂N₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 482.35 g/mol | --INVALID-LINK-- |
| CAS Number | 942063-86-7 | --INVALID-LINK-- |
| SMILES | COC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N | --INVALID-LINK-- |
Quantitative Data
This compound exhibits high binding affinity for the CB1 receptor and has an optimized lipophilicity, which is a critical factor for a successful brain imaging agent.
Table 2: In Vitro and In Vivo Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kᵢ) | Nanomolar range | Human CB1 Receptor | [1] |
| Lipophilicity (logD₇.₄) | 3.3 | Experimental | [2] |
| Brain Uptake (Mice) | High | In vivo | [3][4] |
| Striatum-to-Brainstem Ratio (Mice) | 3.4 | In vivo | [3][4] |
| Binding Potential (BP) in Putamen (Baboon) | 1.3 - 1.5 | In vivo PET | [3][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The key final step is the radiolabeling of the precursor molecule.
Protocol for Radiolabeling of [¹¹C]this compound:
The radiolabeling of this compound is achieved through the methylation of its desmethyl precursor, 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[5]
-
Precursor Preparation: The desmethyl precursor is dissolved in a suitable solvent, such as acetone.[5]
-
Methylation Reaction: [¹¹C]Methyl iodide or [¹¹C]methyl triflate is introduced to the precursor solution in the presence of a base (e.g., 2 M sodium hydroxide).[5][6] The reaction is typically carried out at an elevated temperature (e.g., 80°C).[5]
-
Purification: The resulting [¹¹C]this compound is purified using high-performance liquid chromatography (HPLC).[5]
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution for injection.
Preclinical PET Imaging
In Vivo PET Imaging Protocol in Baboons:
Detailed protocols for PET imaging with [¹¹C]this compound in non-human primates have been established to assess its in vivo performance.
-
Animal Preparation: Baboons are fasted overnight and anesthetized. Vital signs are monitored throughout the procedure.
-
Radiotracer Administration: A bolus of [¹¹C]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scans are acquired for a duration of 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to determine the arterial input function and to analyze radiometabolites.
-
Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling is applied to the data to estimate parameters such as the distribution volume (VT) and binding potential (BP).
Signaling Pathway
This compound acts as an antagonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1]
CB1 Receptor Antagonist Signaling Pathway:
Under normal physiological conditions, endogenous cannabinoids (e.g., anandamide, 2-AG) bind to and activate the CB1 receptor. This activation leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
As an antagonist, this compound binds to the CB1 receptor but does not elicit a cellular response. Instead, it blocks the binding of endogenous cannabinoids, thereby preventing the downstream signaling cascade.
Conclusion
This compound represents a significant advancement in the development of PET radioligands for the CB1 receptor. Its chemical structure has been rationally designed to overcome the limitations of previous imaging agents, offering a favorable combination of high binding affinity and optimized lipophilicity. The detailed experimental protocols and understanding of its interaction with the CB1 signaling pathway provide a solid foundation for its application in preclinical and potentially clinical research, enabling a more precise in vivo quantification of CB1 receptors in the brain. This, in turn, can facilitate a deeper understanding of the role of the endocannabinoid system in various neurological and psychiatric disorders.
References
- 1. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
JHU-75528: A Technical Guide to a High-Affinity Rimonabant Analog for CB1 Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHU-75528 is a potent and selective diarylpyrazole analog of rimonabant, developed as a high-affinity radioligand for the cannabinoid type 1 (CB1) receptor. Its favorable pharmacokinetic properties, including lower lipophilicity compared to many other CB1 receptor ligands, make it a valuable tool for in vivo imaging studies using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. While this compound has demonstrated functional antagonist properties consistent with its structural relationship to rimonabant, specific in vitro quantitative data on its binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) are not widely available in the public domain. This guide, therefore, presents the available in vivo data for this compound alongside the well-characterized in vitro and in vivo data for its parent compound, rimonabant, to offer a comparative perspective.
Introduction
The endocannabinoid system, and particularly the CB1 receptor, is a critical regulator of numerous physiological processes, including appetite, pain perception, mood, and memory. The development of selective ligands for the CB1 receptor has been a major focus of drug discovery efforts for various therapeutic indications. Rimonabant, a selective CB1 receptor antagonist/inverse agonist, was initially developed as an anti-obesity agent but was later withdrawn from the market due to adverse psychiatric side effects. Nevertheless, the diarylpyrazole scaffold of rimonabant has served as a template for the development of new chemical entities with improved properties.
This compound emerges from this lineage as a promising research tool. Developed at Johns Hopkins University, this rimonabant analog was designed to possess high affinity for the CB1 receptor while exhibiting optimized lipophilicity for use as a PET radioligand.[1][2][3] Its utility in non-invasively studying the distribution and density of CB1 receptors in the brain under various physiological and pathological conditions has been demonstrated in preclinical studies.[1][4][5][6]
Quantitative Data Presentation
A direct quantitative comparison of this compound and rimonabant is challenging due to the limited availability of in vitro data for this compound in peer-reviewed literature. The following tables summarize the available quantitative data for both compounds.
Table 1: In Vitro Binding and Functional Data
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | CB1 | Radioligand Binding | Not Publicly Available | |
| CB1 | Functional (cAMP) | Not Publicly Available | ||
| Rimonabant | CB1 | Radioligand Binding (Kᵢ) | 1.8 - 18 nM | [7] |
| CB1 | Functional (EC₅₀) | 42 ± 3 nM (Inverse Agonism) |
Note: The functional data for rimonabant reflects its inverse agonist activity, where it reduces the basal activity of the CB1 receptor.
Table 2: In Vivo Data
| Compound | Study Type | Animal Model | Key Findings | Reference |
| ¹¹C-JHU-75528 | PET Imaging | Mouse | Striatum to Brain Stem Ratio: 3.4 | [1][4][5] |
| PET Imaging | Baboon | Binding Potential (BP) in Putamen: 1.3 - 1.5 | [1][4][5] | |
| Blocking Study | Mouse & Baboon | Specific binding blocked by unlabeled this compound and rimonabant (1 mg/kg) | [1][4][5][6] | |
| Rimonabant | Behavioral | Mouse | Effective in reducing food intake and body weight | [8] |
| PET Imaging | Non-human Primate | ~20-30% receptor occupancy at doses effective for weight loss | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize cannabinoid receptor ligands like this compound and rimonabant.
CB1 Receptor Radioligand Binding Assay
This protocol is adapted from standard methods for determining the binding affinity of a test compound to the CB1 receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the CB1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1 cells) or rodent brain tissue homogenates.
-
Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 receptor agonist/antagonist.
-
Test Compound: this compound or Rimonabant.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Forskolin-Stimulated cAMP Functional Assay
This protocol measures the functional activity of a test compound as an inverse agonist at the Gαi/o-coupled CB1 receptor.
Objective: To determine the EC₅₀ or IC₅₀ of a test compound by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).
-
Test Compound: this compound or Rimonabant.
-
Forskolin: An adenylyl cyclase activator.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.
-
Assay Buffer: Serum-free cell culture medium or a suitable buffer (e.g., HBSS).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the CB1-expressing cells to ~80-90% confluency.
-
Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (for inverse agonist activity) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonist activity) in the presence of IBMX for 15-30 minutes at 37°C.
-
Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.
-
For inverse agonist activity, an EC₅₀ value represents the concentration of the compound that produces 50% of its maximal increase in cAMP levels above basal.
-
For antagonist activity, an IC₅₀ value represents the concentration of the compound that inhibits 50% of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Mandatory Visualizations
Signaling Pathway of a CB1 Receptor Inverse Agonist
Caption: CB1 receptor inverse agonist signaling pathway.
Experimental Workflow for CB1 Ligand Characterization
Caption: General experimental workflow for CB1 ligand characterization.
Conclusion
This compound stands out as a valuable research tool for investigating the role of the CB1 receptor in the central nervous system. Its development as a PET radioligand with favorable imaging properties allows for the non-invasive quantification and localization of CB1 receptors in vivo. While a comprehensive head-to-head comparison with its parent compound, rimonabant, is limited by the lack of publicly available in vitro data for this compound, the existing in vivo studies confirm its high affinity and selectivity for the CB1 receptor. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel cannabinoid receptor ligands. Future studies providing specific Kᵢ and EC₅₀/IC₅₀ values for this compound will be crucial for a more complete understanding of its pharmacological profile and for facilitating its broader application in neuroscience research and drug development.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of JHU-75528: A Technical Guide for Researchers
An In-depth Whitepaper on a Novel Radioligand for Cannabinoid Receptor 1 (CB1) Imaging
Introduction
JHU-75528 is a novel, high-affinity ligand developed for the cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. Its significance lies in its application as a radiotracer, specifically [11C]this compound, for Positron Emission Tomography (PET) imaging. The development of effective radioligands for CB1 receptors is crucial for advancing our understanding of the endocannabinoid system's role in various neuropsychiatric disorders, including obesity, drug dependence, schizophrenia, and depression.[1] Prior to the development of this compound, existing radioligands for CB1 were often limited by insufficient binding potential in the brain or poor penetration of the blood-brain barrier, hindering quantitative PET studies.[1][2][3][4] this compound, an analog of the selective CB1 antagonist rimonabant, was designed to overcome these limitations, offering a promising tool for the in-vivo quantification of CB1 receptors in the human brain.[2][3][4]
Discovery and Synthesis
The development of this compound was a targeted effort to create a CB1 receptor radioligand with optimized properties for PET imaging. The core chemical structure of this compound is 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[1]
Synthesis of the Precursor
The synthesis of the non-radiolabeled precursor for [11C]this compound involves a multi-step process. A general synthetic route involves the cycloaddition of appropriately substituted benzoylacetonitriles and ethyl 2-chloro-2-(2-benzylhydrazono)acetates in the presence of a base like sodium ethoxide. This reaction yields ethyl 4-cyano-1,5-diaryl-1H-pyrazole-3-carboxylates. It is important to note that under these reaction conditions, the cyano group can undergo a side reaction, leading to the formation of a 4-carbamoylpyrazole by-product.
Radiolabeling with Carbon-11
The radiosynthesis of [11C]this compound is achieved through the O-methylation of its corresponding desmethyl precursor, 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.
Experimental Protocol: Radiolabeling of [11C]this compound
-
Preparation of the Precursor: The desmethyl precursor is dissolved in a suitable solvent such as acetone.
-
Introduction of [11C]Methyl Iodide: [11C]Methyl iodide ([11C]CH3I) is introduced into the reaction vessel containing the precursor.
-
Reaction Conditions: The reaction is carried out at an elevated temperature, typically around 80°C, in the presence of a base (e.g., 2 M sodium hydroxide) to facilitate the methylation.
-
Purification: Following the reaction, the mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and other byproducts.
-
Final Formulation: The purified [11C]this compound is then formulated in a physiologically compatible solution for in-vivo administration.
This process typically yields [11C]this compound with a high radiochemical purity (>99%) and a specific activity suitable for PET imaging studies.[5]
Mechanism of Action and Signaling Pathway
This compound acts as a high-affinity antagonist for the CB1 receptor. As a G-protein coupled receptor, the CB1 receptor's activation by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists initiates a cascade of intracellular signaling events. This compound, by binding to the receptor, blocks these downstream effects.
The primary signaling pathway inhibited by this compound involves the Gi/o protein. Upon agonist binding, the CB1 receptor activates Gi/o, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Furthermore, the βγ subunit of the activated G-protein can modulate ion channels, typically inhibiting N-, P/Q-, and L-type calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release at the presynaptic terminal.
Preclinical Development and In Vivo Evaluation
The preclinical development of [11C]this compound focused on evaluating its potential as a PET radiotracer in animal models, specifically mice and baboons. These studies aimed to assess its brain uptake, specific binding to CB1 receptors, and overall pharmacokinetic profile.
Quantitative Data from Preclinical Studies
| Parameter | Species | Value | Reference |
| Brain Uptake | |||
| Peak Striatum Concentration (%ID/g) | Mouse | 6.6 ± 0.7 | [3] |
| Regional Brain Distribution | |||
| Striatum to Brain Stem Ratio | Mouse | 3.4 | [1][2][3][4] |
| Binding Potential (BP) | |||
| Putamen | Baboon | 1.3 - 1.5 | [1][2][3][4] |
Experimental Protocols
In Vivo Biodistribution Studies in Mice
-
Animal Model: Male mice are used for these studies.
-
Radiotracer Administration: [11C]this compound is administered intravenously.
-
Time-course Analysis: At various time points post-injection, animals are euthanized, and brains are rapidly harvested.
-
Tissue Dissection: The brains are dissected into specific regions (e.g., striatum, hippocampus, cortex, cerebellum, brain stem, and thalamus).
-
Radioactivity Measurement: The radioactivity in each brain region is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To confirm specificity, a separate cohort of mice is pre-treated with a non-radiolabeled CB1 antagonist (e.g., rimonabant or this compound) prior to the administration of [11C]this compound. A significant reduction in radioactivity in CB1-rich regions in the pre-treated group compared to the control group indicates specific binding.
PET Imaging Studies in Baboons
-
Animal Model: Male baboons are utilized for PET imaging.
-
Anesthesia and Preparation: Animals are anesthetized, intubated, and positioned in the PET scanner. Arterial and venous lines are placed for blood sampling and radiotracer injection.
-
Radiotracer Administration: A bolus of [11C]this compound is injected intravenously.
-
PET Data Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radiometabolites.
-
Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves are generated for various brain regions of interest.
-
Kinetic Modeling: The time-activity curves and the arterial input function are used to estimate kinetic parameters, including the binding potential (BP), which reflects the density of available receptors.
-
Blocking Studies: To confirm the specificity of the signal, blocking studies are performed where a CB1 antagonist is administered before the radiotracer.
Experimental Workflow
Conclusion
This compound represents a significant advancement in the development of radioligands for imaging CB1 receptors in the brain. Preclinical studies have demonstrated that [11C]this compound possesses favorable characteristics for a PET radiotracer, including good brain penetration, high specific binding to CB1 receptors, and a suitable kinetic profile for quantitative analysis.[2][3][4] These properties make it a valuable research tool for investigating the role of the endocannabinoid system in health and disease, and for potentially aiding in the development of novel therapeutics targeting CB1 receptors. Further studies in human subjects are warranted to fully establish its clinical utility.
References
- 1. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
JHU-75528: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JHU-75528, a high-affinity radioligand for the cannabinoid type 1 (CB1) receptor, designed for in vivo imaging using positron emission tomography (PET). This compound, a novel analog of the selective CB1 antagonist rimonabant, offers significant advantages for neuroscience research, particularly in the study of neuropsychiatric disorders, obesity, and drug dependence where the CB1 receptor plays a crucial role.[1][2]
Core Compound Characteristics
This compound, chemically known as 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, was developed to overcome the limitations of existing CB1 receptor radioligands, which often exhibit insufficient binding potential or poor blood-brain barrier penetration.[1][2] Compared to its predecessor, rimonabant, this compound demonstrates a unique combination of higher binding affinity and lower lipophilicity, making it a more suitable candidate for quantitative PET imaging.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of [11C]this compound.
Table 1: Comparative Properties of this compound and Rimonabant
| Property | This compound | Rimonabant | Reference |
| Binding Affinity (Ki Ratio) | 0.3 (relative to Rimonabant) | 1.0 | [1] |
| Lipophilicity (logD7.4) | 3.3 | 6.0 | [1] |
Table 2: In Vivo Brain Uptake of [11C]this compound in Mice
| Brain Region | Peak Radioactivity (%ID/g tissue, mean ± SD) |
| Striatum | 6.6 ± 0.7 |
| Hippocampus | High |
| Cortex | High |
| Cerebellum | High |
| Brain Stem | Low |
| Thalamus | Low |
-
Data represents the mean ± standard deviation from a study with three mice.[1]
Table 3: In Vivo Binding Potential of [11C]this compound in Baboon
| Brain Region | Binding Potential (BP) |
| Putamen | 1.3 - 1.5 |
-
The ratio of striatum to brain stem in mice was 3.4.[2]
Signaling Pathway
This compound acts as an antagonist/inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous cannabinoids (like anandamide and 2-AG), typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of endogenous cannabinoids, thereby preventing this signaling cascade.
Caption: this compound antagonism of the CB1 receptor signaling pathway.
Experimental Protocols
In Vitro Binding Affinity
-
Objective: To determine the binding affinity of this compound relative to rimonabant.
-
Method: Inhibition binding assay using 3H-CP55,940 as the radioligand and membranes from HEK-293 cells expressing the human recombinant CB1 receptor.[1]
-
Data Analysis: The inhibition constant (Ki) for this compound was determined and compared to that of rimonabant.[1]
In Vivo Biodistribution in Mice
-
Objective: To evaluate the brain uptake and regional distribution of [11C]this compound.
-
Animals: Male Swiss Webster mice.
-
Procedure:
-
[11C]this compound was administered intravenously.
-
At various time points, mice were euthanized, and brains were harvested.
-
Brains were dissected into different regions (cerebellum, hippocampus, striatum, cortex, brain stem, and thalamus).
-
The radioactivity in each brain region was measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[1]
-
-
Blocking Studies: To confirm specificity, a separate group of mice was pre-injected with non-labeled this compound or rimonabant (1 mg/kg, intravenously) before the administration of [11C]this compound.[1][2]
PET Imaging in Baboons
-
Objective: To assess the in vivo binding potential and kinetics of [11C]this compound in a non-human primate model.
-
Animal: Anesthetized male baboon.
-
Procedure:
-
A transmission scan was acquired for attenuation correction.
-
[11C]this compound was injected intravenously.
-
Dynamic PET scans were acquired over 90-120 minutes.
-
Arterial blood samples were collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
-
-
Data Analysis: Time-activity curves were generated for various brain regions. Kinetic modeling was applied to estimate the binding potential (BP), a measure of receptor density and affinity.[1]
References
Preclinical Profile of JHU-75528: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies conducted on JHU-75528, a novel radiotracer for Positron Emission Tomography (PET) imaging of the cannabinoid CB1 receptor. Also known as [11C]OMAR, this compound has been evaluated in various preclinical models to establish its suitability for in vivo imaging of CB1 receptors in the brain. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to facilitate a comprehensive understanding of the preclinical characteristics of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in mice and baboons.
Table 1: In Vivo Regional Brain Distribution of [11C]this compound in Mice
| Brain Region | Radioactivity (%ID/g) at 15 min | Radioactivity (%ID/g) at 60 min |
| Striatum | 1.8 ± 0.2 | 1.2 ± 0.1 |
| Cortex | 1.6 ± 0.1 | 1.0 ± 0.1 |
| Hippocampus | 1.5 ± 0.1 | 0.9 ± 0.1 |
| Cerebellum | 1.3 ± 0.1 | 0.8 ± 0.1 |
| Thalamus | 1.1 ± 0.1 | 0.7 ± 0.1 |
| Brain Stem | 0.7 ± 0.1 | 0.4 ± 0.05 |
Data are presented as mean ± SD. %ID/g = percentage of injected dose per gram of tissue.
Table 2: In Vivo Specificity and Selectivity of [11C]this compound Binding in Mouse Brain
| Treatment | Brain Region | % Blockade of [11C]this compound Binding |
| Rimonabant (1 mg/kg) | Striatum | 85 ± 5 |
| Haloperidol (1 mg/kg) | Striatum | < 10 |
| Ketanserin (1 mg/kg) | Cortex | < 10 |
| Scopolamine (1 mg/kg) | Hippocampus | < 10 |
Data represent the percentage reduction in the specific binding of [11C]this compound after pretreatment with the indicated drug.
Table 3: Pharmacokinetic Parameters of [11C]this compound in Baboons
| Parameter | Value |
| Peak Brain Uptake (SUV) | ~3.5 |
| Time to Peak Brain Uptake | ~20 min |
| Unmetabolized [11C]this compound in Plasma at 60 min | ~35% |
SUV = Standardized Uptake Value.
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of this compound.
Radiosynthesis of [11C]this compound
The radiolabeling of this compound with carbon-11 is a critical step for its use as a PET tracer. The synthesis of [11C]JHU75528 was accomplished via the reaction of the desmethyl precursor with [11C]methyl triflate.
-
Precursor: 1-(2,4-dichlorophenyl)-4-cyano-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
-
Radiolabeling Agent: [11C]Methyl triflate ([11C]CH3OTf)
-
Reaction Conditions: The precursor is reacted with [11C]methyl triflate in a suitable solvent, such as acetone, in the presence of a base (e.g., NaOH). The reaction is typically carried out at an elevated temperature for a short duration.
-
Purification: The resulting [11C]this compound is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before injection.
In Vivo Biodistribution Studies in Mice
These studies were conducted to determine the uptake and distribution of [11C]this compound in different brain regions.
-
Animal Model: Male Swiss-Webster mice.
-
Radiotracer Administration: A bolus of [11C]this compound was administered intravenously via the tail vein.
-
Tissue Collection and Analysis: At various time points post-injection, mice were euthanized, and brains were rapidly removed and dissected into specific regions (striatum, cortex, hippocampus, cerebellum, thalamus, and brain stem). The radioactivity in each brain region was measured using a gamma counter, and the results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Specificity and Selectivity Studies in Mice
To confirm that [11C]this compound binds specifically to CB1 receptors, blocking studies were performed.
-
Animal Model: Male Swiss-Webster mice.
-
Blocking Agents:
-
Rimonabant: A known CB1 receptor antagonist, was used to determine specific binding.
-
Haloperidol: A dopamine D2 receptor antagonist.
-
Ketanserin: A serotonin 5-HT2A receptor antagonist.
-
Scopolamine: A muscarinic acetylcholine receptor antagonist.
-
-
Protocol: Mice were pretreated with a blocking agent (or vehicle for control) a few minutes before the intravenous injection of [11C]this compound. The biodistribution of the radiotracer was then assessed as described above. A significant reduction in radioactivity in CB1-rich regions in the presence of rimonabant, but not other receptor antagonists, indicates specific and selective binding.
PET Imaging Studies in Baboons
PET imaging was used to visualize and quantify the in vivo binding of [11C]this compound in the brain of a higher species.
-
Animal Model: Male Papio anubis baboons.
-
Radiotracer Administration: [11C]this compound was administered as an intravenous bolus.
-
PET Imaging: Dynamic PET scans were acquired over a period of 90-120 minutes. Arterial blood samples were collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
-
Data Analysis: Time-activity curves were generated for various brain regions of interest. Kinetic modeling was applied to these curves to estimate key parameters such as the total distribution volume (VT), which is an indicator of receptor density.
Visualizations
The following diagrams illustrate the signaling pathway interaction and experimental workflows described in the preclinical studies of this compound.
Penetration of the Blood-Brain Barrier by JHU-75528: A Technical Guide
This guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of JHU-75528, a high-affinity radioligand for the cannabinoid receptor type 1 (CB1). Developed for positron emission tomography (PET) imaging, the ability of this compound to cross the BBB is a critical characteristic for its function as a neurological imaging agent. This document, intended for researchers, scientists, and drug development professionals, consolidates quantitative data, experimental methodologies, and visual representations of its cerebral uptake and distribution.
Quantitative Analysis of Brain Uptake
The blood-brain barrier permeability of this compound, radiolabeled with carbon-11 ([11C]JHU75528 or [11C]OMAR), has been demonstrated in preclinical studies involving mice and baboons. The data underscores the compound's capacity to readily enter the central nervous system and localize in regions with high CB1 receptor density.
Table 1: In Vivo Brain Uptake of [11C]JHU75528 in Mice
| Brain Region | Peak Radioactivity Concentration (% Injected Dose/g tissue) | Time to Peak Concentration (minutes) |
| Striatum | 6.6 ± 0.7 | 15-20 |
| Hippocampus | High (exact value not specified) | 15-20 |
| Cortex | High (exact value not specified) | 15-20 |
| Cerebellum | High (exact value not specified) | 15-20 |
| Thalamus | Lower than striatum | 15-20 |
| Brain Stem | Lowest | 15-20 |
Data represents mean ± SD for the striatum. All data sourced from studies on mice.[1]
Table 2: Brain-to-Blood Radioactivity Ratio and Metabolite Penetrance in Mice (30 minutes post-injection)
| Compartment | Percentage of Unchanged [11C]JHU75528 | Key Finding |
| Brain | 94% | The parent compound is the predominant form in the brain.[1] |
| Blood | 19% | [11C]JHU75528 is metabolized in the periphery.[1] |
| Conclusion | Hydrophilic metabolites of [11C]JHU75528 exhibit poor BBB penetration.[1][2][3] |
Table 3: In Vivo Brain Imaging Data for [11C]JHU75528 in Baboons
| Parameter | Brain Region | Value |
| Binding Potential (BP) | Putamen | 1.3 - 1.5 |
| Target-to-Nontarget Ratio | Putamen / Brain Stem | 2.5 |
These values indicate high specific binding to CB1 receptors in the brain.[1][4]
Experimental Protocols
The following sections detail the methodologies employed in the pivotal studies that characterized the BBB permeability of [11C]JHU75528.
Radiosynthesis of [11C]JHU75528
The synthesis of [11C]JHU75528 is crucial for its use as a PET radiotracer.
The radiosynthesis involves the methylation of the desmethyl precursor of JHU75528 using a radiolabeled methylating agent such as [11C]methyl iodide or [11C]methyl triflate. The resulting [11C]JHU75528 is then purified by high-performance liquid chromatography (HPLC) and formulated in a sterile solution for intravenous administration.[1]
In Vivo Biodistribution Studies in Mice
These studies are fundamental to quantifying the uptake of the radiotracer in various organs, including the brain.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. ^sup 11^C-JHU75528: A Radiotracer for PET Imaging of CB1 Cannabinoid Receptors - ProQuest [proquest.com]
In Vivo Profile of JHU-75528 ([11C]OMAR): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vivo properties of JHU-75528, a potent and selective radioligand for the cannabinoid type 1 (CB1) receptor, also known as [11C]OMAR. Developed at Johns Hopkins University, this PET (Positron Emission Tomography) tracer has emerged as a critical tool for the non-invasive imaging and quantification of CB1 receptors in the brain. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical data, experimental methodologies, and relevant biological pathways associated with this compound.
This compound is a carbon-11 labeled analog of the CB1 receptor antagonist rimonabant.[1][2] Its development was driven by the need for a PET radiotracer with suitable characteristics for quantitative imaging of cerebral CB1 receptors, a goal that had been hampered by the limitations of previously available ligands.[1][2] Preclinical evaluations in mice and non-human primates have demonstrated that [11C]this compound possesses favorable properties for in vivo imaging, including ready penetration of the blood-brain barrier, specific and selective binding to CB1 receptors, and a higher target-to-nontarget ratio compared to earlier radiotracers.[1]
Core Data Summary
The following tables summarize the key quantitative data from preclinical in vivo studies of this compound.
Table 1: Regional Brain Distribution of [11C]this compound in Mice
| Brain Region | Radioactivity (%ID/g) at 5 min | Radioactivity (%ID/g) at 30 min | Radioactivity (%ID/g) at 60 min | Radioactivity (%ID/g) at 90 min |
| Striatum | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 |
| Hippocampus | 1.9 ± 0.2 | 1.6 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 |
| Cortex | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 |
| Cerebellum | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| Thalamus | 1.2 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Brain Stem | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |
Data are presented as mean ± SD. Data extracted from Horti et al., J Nucl Med, 2006.[1]
Table 2: In Vivo Blocking Studies of [11C]this compound Binding in Mice (90 min post-injection)
| Brain Region | % Decrease in Radioactivity with Rimonabant (1 mg/kg) |
| Striatum | 67% |
| Hippocampus | 62% |
| Cortex | 58% |
| Cerebellum | 56% |
| Thalamus | 25% (not statistically significant) |
Data calculated from Horti et al., J Nucl Med, 2006.[3]
Table 3: Pharmacokinetic Parameters of [11C]this compound in Baboons
| Parameter | Value |
| Peak Brain Radioactivity | ~10 minutes post-injection |
| Binding Potential (BP) in Putamen | 1.3 - 1.5 |
| Target-to-Nontarget Ratio (Putamen/Brain Stem) | 2.5 |
Data extracted from Horti et al., J Nucl Med, 2006.[1]
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically performed via the methylation of the corresponding desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The synthesis is automated using a modular system. The final product is purified by high-performance liquid chromatography (HPLC) and formulated in a sterile solution for injection. Radiochemical purity and specific activity are determined before use.
Animal Studies
All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
Mouse Biodistribution Studies:
-
Male Swiss Webster mice are typically used.
-
[11C]this compound is administered via tail vein injection.
-
At designated time points (e.g., 5, 30, 60, 90 minutes) post-injection, mice are euthanized.
-
Brains are rapidly removed, dissected into specific regions (striatum, hippocampus, cortex, cerebellum, thalamus, brain stem), and weighed.
-
The radioactivity in each brain region is measured using a gamma counter.
-
Results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Blocking Studies in Mice:
-
To confirm the specificity of [11C]this compound binding to CB1 receptors, a separate cohort of mice is pretreated with a blocking agent.
-
The CB1 receptor antagonist, such as rimonabant (1 mg/kg), is administered intravenously approximately 15-30 minutes before the injection of [11C]this compound.
-
The biodistribution protocol as described above is then followed.
-
For selectivity studies, other non-cannabinoid central nervous system drugs can be used as pretreatments.[2]
PET Imaging in Non-Human Primates (Baboons):
-
Baboons are anesthetized and positioned in a PET scanner.
-
A transmission scan is acquired for attenuation correction.
-
[11C]this compound is administered as an intravenous bolus.
-
Dynamic emission data are collected for a specified duration (e.g., 90-120 minutes).
-
Arterial blood samples are collected throughout the scan to determine the arterial input function and for metabolite analysis.
-
PET images are reconstructed, and time-activity curves are generated for various brain regions.
-
Kinetic modeling is applied to the data to estimate parameters such as the volume of distribution (VT) and binding potential (BP).
Signaling and Biological Context
This compound targets the CB1 receptor, a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system. CB1 receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including mood, appetite, pain sensation, and memory.
Upon binding of an agonist (like the endogenous cannabinoid anandamide), the CB1 receptor activates intracellular signaling cascades, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels. As an antagonist/inverse agonist, this compound binds to the CB1 receptor and prevents or reduces its activation by agonists. This property makes it a valuable tool for studying the density and distribution of CB1 receptors in various neurological and psychiatric conditions.
Conclusion
This compound ([11C]OMAR) is a well-characterized PET radioligand that has proven to be a valuable asset for the in vivo study of the cannabinoid CB1 receptor. Its favorable pharmacokinetic and pharmacodynamic properties in preclinical models have translated to successful application in human imaging studies. This technical guide provides a foundational understanding of its in vivo characteristics and the methodologies employed in its evaluation, serving as a comprehensive resource for researchers in the field of neuroscience and drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Radiolabeling of ¹¹C-JHU75528
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹¹C-JHU75528 is a potent and selective antagonist for the cannabinoid type 1 (CB1) receptor, developed as a positron emission tomography (PET) radiotracer for in vivo imaging.[1] This molecule is an analog of rimonabant and exhibits high binding affinity for CB1 receptors, making it a valuable tool for studying the role of the endocannabinoid system in various neuropsychiatric disorders, obesity, and drug dependence.[1][2] The development of ¹¹C-JHU75528 has been a significant step forward in quantitative PET imaging of CB1 receptors due to its favorable properties over previously available radioligands, which were often limited by insufficient brain penetration or high non-specific binding.[1] These application notes provide a detailed protocol for the synthesis of the JHU75528 precursor and its subsequent radiolabeling with Carbon-11.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and performance of ¹¹C-JHU75528.
| Parameter | Value | Reference |
| Radiochemical Yield | 15% - 24% (non-decay corrected) | [3] |
| Specific Activity | 185–314.5 GBq/μmol (5,000−8,500 mCi/μmol) at end of synthesis | |
| Radiochemical Purity | >99% | |
| Total Synthesis Time | ~30 minutes | [3] |
| Precursor Name | 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [4] |
Experimental Protocols
Synthesis of the Phenolic Precursor
The synthesis of the phenolic precursor, 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is a multi-step process. The detailed procedure is described by Fan et al. in the Journal of Labelled Compounds and Radiopharmaceuticals (2006).[3][4] The general synthetic strategy involves a cycloaddition reaction to form the pyrazole core, followed by hydrolysis of the ester and subsequent amidation.
Step 1: Synthesis of Ethyl 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate
This step involves a cycloaddition reaction between a substituted hydrazine and a β-keto-nitrile derivative.
-
Reagents:
-
(2,4-Dichlorophenyl)hydrazine
-
Ethyl 2-cyano-3-(4-hydroxyphenyl)-3-oxopropanoate
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve (2,4-dichlorophenyl)hydrazine and ethyl 2-cyano-3-(4-hydroxyphenyl)-3-oxopropanoate in glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Step 2: Hydrolysis to 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Reagents:
-
Ethyl 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the pyrazole ester from Step 1 in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry thoroughly.
-
Step 3: Amidation to 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
The carboxylic acid is coupled with 1-aminopiperidine to yield the final precursor.
-
Reagents:
-
4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
-
1-Aminopiperidine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid from Step 2 in anhydrous DMF.
-
Add PyBOP, DIPEA, and 1-aminopiperidine to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final phenolic precursor.
-
Radiolabeling Protocol for ¹¹C-JHU75528
The radiolabeling of JHU75528 is achieved through the O-methylation of the phenolic precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Materials:
-
Phenolic precursor (0.5-1.0 mg) dissolved in acetone (300 µL)
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
-
2 M Sodium Hydroxide (NaOH) (2-3 µL)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Ethanol, USP
-
-
Procedure:
-
Trap the cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf in the reaction vessel containing the precursor solution in acetone.
-
Add 2 M NaOH to the reaction mixture.
-
Heat the sealed reaction vessel at 80°C for 5 minutes.[4]
-
After cooling, quench the reaction with HPLC mobile phase.
-
Inject the entire reaction mixture onto a semi-preparative HPLC column for purification.
-
Collect the radioactive peak corresponding to ¹¹C-JHU75528.
-
Formulate the final product by passing the collected HPLC fraction through a C18 Sep-Pak cartridge. Wash the cartridge with sterile water and elute the product with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline for injection.
-
High-Performance Liquid Chromatography (HPLC) Purification
A standard reversed-phase HPLC method is employed for the purification of ¹¹C-JHU75528.
| Parameter | Description |
| Column | Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 4-5 mL/min |
| Detection | UV at 254 nm and a series radioactivity detector |
Visualizations
Caption: Workflow for the synthesis of the phenolic precursor and subsequent radiolabeling of ¹¹C-JHU75528.
References
- 1. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated synthesis of [18F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes for JHU-75528 PET Imaging in Human Subjects
References
- 1. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of cerebral cannabinoid receptors subtype 1 (CB1) in healthy subjects and schizophrenia by the novel PET radioligand [11C]OMAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and dosimetry in humans of two inverse agonists to image cannabinoid CB1 receptors using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying CB1 Receptor Density with JHU-75528: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JHU-75528 (also known as OMAR when radiolabeled with Carbon-11, [¹¹C]OMAR) for the quantification of Cannabinoid Receptor Type 1 (CB1) density. This compound is a high-affinity, selective antagonist for the CB1 receptor, making it an excellent tool for in vitro and in vivo applications.[1][2] This document outlines detailed protocols for Positron Emission Tomography (PET) imaging, in vitro radioligand binding assays, and autoradiography, along with data presentation and visualization of key pathways and workflows.
Introduction to this compound
This compound is a novel analog of the selective CB1 antagonist rimonabant.[3] It exhibits high binding affinity for the CB1 receptor and has been successfully radiolabeled with Carbon-11 ([¹¹C]this compound or [¹¹C]OMAR) for use as a PET radiotracer.[3][4] Studies have demonstrated its utility in visualizing and quantifying CB1 receptors in the brain, offering a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological conditions, including neuropsychiatric disorders, obesity, and drug dependence.[3]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for this compound, facilitating the design and interpretation of experiments.
Table 1: In Vivo Binding Parameters of [¹¹C]this compound from PET Studies
| Species | Brain Region | Parameter | Value | Reference |
| Baboon | Putamen | Binding Potential (BP) | 1.3 - 1.5 | [3] |
| Mouse | Striatum to Brain Stem Ratio | Target-to-Nontarget Ratio | 3.4 | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 469.3 g/mol |
| XLogP3-AA | 5.2 |
| Hydrogen Bond Donor Count | 1 |
Experimental Protocols
In Vivo Quantification of CB1 Receptors using [¹¹C]this compound PET Imaging
This protocol is adapted from studies conducted in mice and baboons.[3] All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3.1.1. Radiotracer Synthesis
[¹¹C]this compound is synthesized by the methylation of its corresponding precursor. The final product should be purified by HPLC to ensure high radiochemical purity (>99%).
3.1.2. Animal Preparation (Baboon Model)
-
Fast the animal for 12 hours prior to the PET study.
-
Anesthetize the animal (e.g., with an intramuscular injection of ketamine/xylazine followed by maintenance with isoflurane).
-
Insert an intravenous catheter for radiotracer injection and an arterial line for blood sampling to determine the arterial input function.
-
Monitor physiological vital signs throughout the experiment.
-
Position the animal in the PET scanner.
3.1.3. PET Image Acquisition
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]this compound intravenously.
-
Acquire dynamic PET data for a duration of 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.
3.1.4. Blocking Studies (for determination of non-specific binding)
To confirm the specificity of [¹¹C]this compound binding to CB1 receptors, a blocking study can be performed.
-
Administer a CB1 receptor antagonist, such as rimonabant (e.g., 1 mg/kg, intravenously), prior to the injection of [¹¹C]this compound.[3]
-
Perform the PET imaging protocol as described above. A significant reduction in radiotracer uptake in CB1-rich regions is expected.
3.1.5. Data Analysis
-
Reconstruct the dynamic PET images.
-
Analyze the arterial plasma samples to determine the metabolite-corrected arterial input function.
-
Define regions of interest (ROIs) on the PET images corresponding to different brain areas.
-
Use kinetic modeling (e.g., a two-tissue compartment model) to estimate the total distribution volume (V_T), which is proportional to the receptor density (B_max). The binding potential (BP_ND) can then be calculated as (V_T_ROI - V_T_Ref) / V_T_Ref, where ROI is the region of interest and Ref is a reference region with negligible CB1 receptor density (e.g., brain stem).
In Vitro Quantification of CB1 Receptors using Radioligand Binding Assay
This representative protocol is designed for the use of non-radiolabeled this compound in a competitive binding assay with a commercially available radiolabeled CB1 antagonist (e.g., [³H]SR141716A).
3.2.1. Materials
-
Tissue homogenates or cell membranes expressing CB1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Radioligand: e.g., [³H]SR141716A.
-
Non-labeled this compound.
-
Non-specific binding control: A high concentration of a known CB1 antagonist (e.g., 10 µM rimonabant).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
3.2.2. Procedure
-
Prepare serial dilutions of non-labeled this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its K_d value).
-
Varying concentrations of non-labeled this compound or vehicle (for total binding) or the non-specific binding control.
-
Membrane preparation (protein concentration should be optimized).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
3.2.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
In Vitro Localization of CB1 Receptors using Autoradiography
This protocol describes the use of [¹¹C]this compound for the visualization of CB1 receptor distribution in brain tissue sections.
3.3.1. Materials
-
Frozen brain tissue sections (e.g., 20 µm thick) mounted on slides.
-
[¹¹C]this compound.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known CB1 antagonist (e.g., 10 µM rimonabant).
-
Phosphor imaging plates or autoradiography film.
3.3.2. Procedure
-
Thaw the tissue sections to room temperature.
-
Pre-incubate the slides in incubation buffer for 15 minutes at room temperature.
-
Incubate the slides with a low nanomolar concentration of [¹¹C]this compound in incubation buffer for 60 minutes at room temperature. For non-specific binding, co-incubate a set of slides with the non-specific binding control.
-
Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Briefly rinse the slides in ice-cold deionized water to remove buffer salts.
-
Dry the slides under a stream of cool air.
-
Expose the slides to a phosphor imaging plate or autoradiography film.
-
Develop the film or scan the imaging plate to visualize the distribution of radioactivity.
3.3.3. Data Analysis
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Subtract the non-specific binding signal to determine the specific binding.
-
Generate pseudo-colored images to represent the density of CB1 receptors in the tissue section.
Visualizations
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[1][3] Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels.[1]
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for [¹¹C]this compound PET Imaging
The following diagram illustrates the key steps involved in quantifying CB1 receptor density in vivo using PET imaging with [¹¹C]this compound.
Caption: Workflow for [¹¹C]this compound PET Imaging.
Experimental Workflow for In Vitro Radioligand Binding Assay
This diagram outlines the procedure for determining the binding affinity of this compound for the CB1 receptor using a competitive radioligand binding assay.
References
- 1. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Investigation of Novel Antipsychotic Agents in Schizophrenia Research
Disclaimer: As of December 2025, there is no publicly available information regarding a specific compound designated "JHU-75528." The following application notes and protocols are provided as a representative guide for the preclinical study of a hypothetical novel antipsychotic compound for schizophrenia, based on current research trends and methodologies. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. While current antipsychotic medications primarily target the dopamine D2 receptor, there is a significant need for novel therapeutics with improved efficacy, particularly for negative and cognitive symptoms, and a more favorable side-effect profile. This document outlines a series of application notes and protocols for the preclinical evaluation of a hypothetical novel antipsychotic agent.
Hypothetical Compound Profile: this compound
For the purpose of these application notes, we will define a hypothetical mechanism of action for a novel compound, "this compound," that aligns with emerging therapeutic strategies.
Putative Mechanism of Action: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This mechanism is proposed to normalize glutamatergic neurotransmission, which is dysregulated in schizophrenia, thereby addressing cognitive and negative symptoms in addition to psychosis.
Data Presentation: Summarized Quantitative Data
The following tables represent the type of quantitative data that would be generated during the preclinical evaluation of a novel compound like this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |
| mGluR2 | 5.2 ± 0.8 | 15.7 ± 2.1 (EC50) | [3H]LY341495 Competition Binding / cAMP Assay |
| Dopamine D2 | >10,000 | >10,000 | [3H]Spiperone Competition Binding |
| Serotonin 5-HT2A | >10,000 | >10,000 | [3H]Ketanserin Competition Binding |
| Histamine H1 | >5,000 | >5,000 | [3H]Pyrilamine Competition Binding |
| Muscarinic M1 | >5,000 | >5,000 | [3H]Pirenzepine Competition Binding |
Table 2: In Vivo Behavioral Models of Schizophrenia
| Behavioral Model | Animal Model | This compound Dose (mg/kg) | Effect Size (% Reversal of Deficit) | p-value |
| Prepulse Inhibition (PPI) of Startle | MK-801 Induced | 10 | 75% | <0.01 |
| Novel Object Recognition (NOR) | Sub-chronic PCP | 10 | 60% | <0.05 |
| Social Interaction Test | Neonatal Ventral Hippocampal Lesion | 10 | 55% | <0.05 |
| Amphetamine-Induced Hyperlocomotion | Sprague-Dawley Rat | 10 | 80% | <0.01 |
Experimental Protocols
Protocol 1: In Vitro Assessment of mGluR2 Positive Allosteric Modulation
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the mGluR2 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human mGluR2 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
cAMP Assay:
-
Cells are plated in 96-well plates and grown to 80-90% confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and cells are pre-incubated.
-
This compound is added at various concentrations in the presence of a sub-maximal concentration of the mGluR2 agonist, glutamate (or a specific agonist like LY354740).
-
Forskolin is added to stimulate cAMP production.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The potentiation of the agonist response by this compound is calculated, and the EC50 value is determined using a non-linear regression analysis.
Protocol 2: In Vivo Assessment of Antipsychotic-like Efficacy using Prepulse Inhibition (PPI) of Startle
Objective: To evaluate the ability of this compound to reverse sensorimotor gating deficits, a translational marker of psychosis, in a rodent model.
Methodology:
-
Animals: Adult male C57BL/6J mice are used.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a motion sensor to detect the whole-body startle response.
-
Procedure:
-
Mice are acclimated to the testing room for at least 1 hour before the experiment.
-
This compound or vehicle is administered via intraperitoneal (IP) injection 30 minutes prior to the administration of the NMDAR antagonist MK-801 (0.2 mg/kg, IP), which induces a PPI deficit.
-
After another 30 minutes, mice are placed in the startle chambers for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials: pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials (e.g., a 75 dB prepulse stimulus presented 100 ms before the 120 dB startle stimulus).
-
-
Data Analysis: PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%. The reversal of the MK-801-induced PPI deficit by this compound is analyzed using ANOVA followed by post-hoc tests.
Visualizations
Caption: Hypothetical signaling pathway of this compound as an mGluR2 PAM.
Caption: General preclinical experimental workflow for a novel antipsychotic.
Application Notes and Protocols for JHU-75528 in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JHU-75528, a novel radiolabeled ligand for the cannabinoid type 1 receptor (CB1-R), in the context of obesity research. The primary application of this compound is as a positron emission tomography (PET) tracer, also known as [¹¹C]-OMAR, for in vivo imaging and quantification of CB1-R expression. This allows for the non-invasive study of the endocannabinoid system's role in obesity and its associated cardiometabolic complications.
Introduction to this compound
This compound is a potent and selective antagonist for the CB1 receptor. When labeled with carbon-11 ([¹¹C]), it becomes a valuable tool for molecular imaging. In obesity research, [¹¹C]this compound PET imaging enables the investigation of altered CB1-R expression in various tissues, providing insights into the pathophysiology of obesity and a potential biomarker for therapeutic interventions targeting the endocannabinoid system.
Key Applications in Obesity Research
-
Non-invasive quantification of CB1 receptor density: Assess changes in CB1-R expression in tissues such as the heart, brain, and adipose tissue in response to diet-induced obesity.
-
Target engagement studies: Evaluate the efficacy of novel CB1-R targeted therapies by measuring receptor occupancy.
-
Translational research: Bridge preclinical findings in animal models of obesity to clinical studies in human subjects.
-
Investigation of cardiometabolic complications: Elucidate the role of myocardial CB1-R upregulation in the development of obesity-related cardiac dysfunction.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies utilizing [¹¹C]this compound (OMAR) for PET imaging in mouse models of obesity.
Table 1: Animal Models and Imaging Parameters
| Parameter | Lean Control Mice | Obese Mice |
| Mouse Strain | C57Bl/6J | ob/ob on C57Bl/6J background |
| Imaging Agent | [¹¹C]this compound (OMAR) | [¹¹C]this compound (OMAR) |
| Blocking Agent | Rimonabant | Rimonabant |
Table 2: Myocardial [¹¹C]this compound (OMAR) Retention
| Group | Myocardial OMAR Retention (Quantified by micro-PET/CT) |
| Normal-weight mice | Baseline |
| Obese mice | Significantly higher than normal-weight mice[1][2] |
Experimental Protocols
Protocol 1: In Vivo PET/CT Imaging of Myocardial CB1 Receptors in a Mouse Model of Obesity
This protocol describes the use of [¹¹C]this compound (OMAR) PET/CT to assess the upregulation of myocardial CB1 receptors in obese mice.
1. Animal Model:
- Use male ob/ob mice as the model for obesity.
- Use age-matched male C57Bl/6J mice as lean controls.
2. Imaging Agent Preparation:
- Synthesize [¹¹C]this compound ([¹¹C]-OMAR) according to established radiolabeling procedures.
3. Animal Preparation:
- Fast mice overnight prior to the imaging session.
- Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
- Maintain body temperature throughout the experiment.
4. PET/CT Imaging Procedure:
- Blocking Study (for specificity validation):
- Administer the CB1-R antagonist rimonabant intravenously to a subset of mice prior to the injection of [¹¹C]this compound.
- Administer vehicle to the control group.
- Radiotracer Injection:
- Administer a bolus injection of [¹¹C]this compound intravenously via the tail vein.
- Dynamic PET Scan:
- Acquire a dynamic PET scan immediately following radiotracer injection for a duration sufficient to capture the uptake and washout kinetics.
- CT Scan:
- Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.
5. Image Analysis:
- Reconstruct PET and CT images.
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the myocardium.
- Generate time-activity curves (TACs) for the myocardial ROIs.
- Quantify the myocardial retention of [¹¹C]this compound.
6. Ex Vivo Validation:
- Following the final imaging session, euthanize the mice.
- Harvest the hearts for ex vivo validation of CB1-R expression.
Protocol 2: Ex Vivo Quantification of Myocardial CB1 Receptor mRNA Expression
This protocol details the methods for validating the in vivo PET imaging findings through ex vivo quantification of CB1 receptor mRNA levels using droplet digital PCR (ddPCR) and visualization using RNAscope in situ hybridization.
1. Droplet Digital PCR (ddPCR):
- RNA Extraction:
- Extract total RNA from the harvested myocardial tissue using a standard RNA isolation kit.
- Reverse Transcription:
- Synthesize cDNA from the extracted RNA.
- ddPCR Reaction Setup:
- Prepare a ddPCR reaction mix containing cDNA, specific primers and probes for the CB1 receptor gene (Cnr1), and a reference gene.
- Droplet Generation:
- Generate droplets using a droplet generator.
- PCR Amplification:
- Perform PCR amplification of the target and reference genes.
- Droplet Reading and Analysis:
- Read the droplets using a droplet reader and analyze the data to determine the absolute copy number of Cnr1 mRNA.
2. RNAscope in situ Hybridization:
- Tissue Preparation:
- Fix the harvested hearts in formalin and embed in paraffin.
- Section the paraffin-embedded tissue onto slides.
- Pretreatment:
- Deparaffinize and rehydrate the tissue sections.
- Perform target retrieval and protease digestion to unmask the target RNA.
- Probe Hybridization:
- Hybridize the sections with a specific RNAscope probe targeting Cnr1 mRNA.
- Signal Amplification and Detection:
- Amplify the signal using a series of hybridization steps with amplification reagents.
- Detect the signal using a chromogenic or fluorescent substrate.
- Imaging and Analysis:
- Image the slides using a brightfield or fluorescence microscope.
- Analyze the images to visualize the cellular localization and quantify the expression of Cnr1 mRNA in different myocardial cell types (cardiomyocytes, endothelial cells, vascular smooth muscle cells, and fibroblasts).[2]
Visualization of Signaling Pathways and Workflows
References
Application Notes and Protocols for JHU-75528 in Drug Dependence Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JHU-75528 and its radiolabeled counterpart, [¹¹C]this compound, for use in Positron Emission Tomography (PET) imaging studies focused on drug dependence and the cannabinoid receptor 1 (CB1R).
Introduction
This compound is a potent and selective antagonist for the cannabinoid receptor 1 (CB1R), a key component of the endocannabinoid system involved in a multitude of physiological processes, including appetite, pain sensation, mood, and memory.[1][2] The CB1R is also a significant target in the study of neuropsychiatric disorders, obesity, and drug dependence.[1][3][4] The development of radiolabeled ligands for PET imaging of CB1R is crucial for understanding its role in these conditions.[1][3][4] [¹¹C]this compound, a carbon-11 labeled analog of the CB1R antagonist rimonabant, has emerged as a promising radiotracer for the quantitative in vivo imaging of cerebral CB1 receptors.[1][3][4][5] It exhibits a favorable combination of high binding affinity and reduced lipophilicity compared to its predecessors, leading to improved imaging properties.[1]
Physicochemical Properties and Synthesis
This compound, chemically known as 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, was developed as a novel analog of rimonabant.[1] Its design aimed to overcome the limitations of existing CB1R radioligands, which often suffer from insufficient binding potential in the brain or poor penetration of the blood-brain barrier (BBB).[1][3][4]
Key Features of this compound:
-
High Binding Affinity: Demonstrates a higher binding affinity for CB1R compared to rimonabant.[1]
-
Optimized Lipophilicity: Possesses lower lipophilicity (experimental logD7.4 = 3.3) than rimonabant, which contributes to lower nonspecific binding and better BBB permeation.[1]
-
Antagonist Properties: Exhibits functional CB1 antagonist properties.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for [¹¹C]this compound from preclinical studies.
Table 1: Radiosynthesis and Quality Control of [¹¹C]this compound
| Parameter | Value | Reference |
| Precursor | Phenolic precursor of this compound | [1] |
| Radiolabeling Method | Radiomethylation | [1] |
| Radiochemical Yield | 15% (non-decay corrected) | [1] |
| Specific Activity | 185–314.5 GBq/μmol (5,000−8,500 mCi/μmol) | [1] |
| Radiochemical Purity | >99% | [1] |
Table 2: In Vivo Performance of [¹¹C]this compound
| Parameter | Species | Value | Reference |
| Brain Uptake | Mouse and Baboon | Readily enters the brain | [3][4] |
| Striatum to Brain Stem Ratio | Mouse | 3.4 | [3][4] |
| Binding Potential (BP) in Putamen | Baboon | 1.3 - 1.5 | [1][3][4] |
| Specific Binding Blockade | Mouse and Baboon | Blocked by nonlabeled this compound and rimonabant | [1][3][4] |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹¹C]this compound
This protocol describes the synthesis of [¹¹C]this compound by radiomethylation of its corresponding phenolic precursor.
Materials:
-
Phenolic precursor of this compound
-
[¹¹C]Methyl iodide or [¹¹C]methyl triflate
-
Anhydrous solvent (e.g., DMF or acetone)
-
Base (e.g., NaOH or K₂CO₃)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., 0.1% TFA in 50% MeCN/H₂O)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile saline for injection (USP)
-
Ethanol (USP)
-
Sterile filter (0.22 μm)
Procedure:
-
Preparation: Dissolve the phenolic precursor in the anhydrous solvent.
-
Radiomethylation: Introduce [¹¹C]methyl iodide or [¹¹C]methyl triflate into the reaction vessel containing the precursor and base. Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes).
-
Quenching: After the reaction, quench the mixture with water or an appropriate buffer.
-
Purification: Purify the crude product using a semi-preparative HPLC system.[6] Collect the fraction corresponding to [¹¹C]this compound.
-
Formulation:
-
Dilute the collected HPLC fraction with water.
-
Pass the diluted solution through a C18 SPE cartridge to trap the radiotracer.
-
Wash the cartridge with sterile water to remove any residual HPLC solvents.
-
Elute the [¹¹C]this compound from the cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline to obtain the final injectable formulation with a low percentage of alcohol (e.g., <10%).[1]
-
Pass the final solution through a sterile 0.22 μm filter into a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity using analytical HPLC.
-
Measure the specific activity by quantifying the radioactivity and the mass of the product.
-
Protocol 2: In Vivo PET Imaging of CB1 Receptors in a Baboon Model
This protocol outlines the procedure for conducting a PET imaging study using [¹¹C]this compound in a non-human primate model.
Materials:
-
[¹¹C]this compound sterile solution
-
Anesthetized baboon
-
PET scanner
-
Intravenous catheter
-
Blocking agents (optional): nonlabeled this compound or rimonabant
Procedure:
-
Animal Preparation:
-
Anesthetize the baboon following approved institutional animal care and use committee protocols.
-
Place an intravenous catheter for radiotracer injection and blood sampling.
-
Position the animal in the PET scanner.
-
-
Baseline Scan:
-
Acquire a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]this compound (e.g., ~5 mCi) intravenously.
-
Begin dynamic PET data acquisition immediately after injection and continue for a specified duration (e.g., 90-120 minutes).
-
-
Blocking Study (Optional):
-
To confirm the specificity of [¹¹C]this compound binding, a separate scan can be performed with prior administration of a blocking agent.
-
Administer a blocking dose of nonlabeled this compound or rimonabant (e.g., 1 mg/kg) intravenously before the injection of [¹¹C]this compound.[3][4]
-
Repeat the PET imaging procedure as described for the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using appropriate algorithms.
-
Define regions of interest (ROIs) on the reconstructed images corresponding to different brain regions (e.g., putamen, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs to estimate the binding potential (BP), which reflects the density of available CB1 receptors.
-
Visualizations
Signaling Pathway
Caption: CB1R signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for a typical [¹¹C]this compound PET imaging study.
Logical Relationship
Caption: Rationale for using [¹¹C]this compound PET in drug dependence research.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JHU-75528 PET Imaging
Introduction to JHU-75528
This compound is a potent and selective antagonist for the cannabinoid type 1 (CB1) receptor. Its carbon-11 labeled counterpart, [11C]this compound, is utilized as a radiotracer in Positron Emission Tomography (PET) to quantitatively image CB1 receptors in the brain.[1][2] This allows for the in vivo study of the CB1 receptor system, which is implicated in a variety of neuropsychiatric disorders, obesity, and drug dependence.[1][2] Preclinical studies in mice and baboons have demonstrated that [11C]this compound readily crosses the blood-brain barrier and specifically binds to CB1 receptors, offering a promising tool for neuroscience research and drug development.[1]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from preclinical [11C]this compound PET imaging studies.
Table 1: [11C]this compound Binding Potential (BP) in Baboon Brain
| Brain Region | Binding Potential (BP) |
| Putamen | 1.3 - 1.5 |
Data sourced from Horti et al., J Nucl Med, 2006.[1]
Table 2: [11C]this compound Tissue Radioactivity Ratios in Mice and Baboons
| Species | Brain Regions Ratio | Ratio Value |
| Mouse | Striatum / Brain Stem | 3.4 |
| Baboon | Putamen / Pons | 2.5 |
Data sourced from Horti et al., J Nucl Med, 2006.[1]
Table 3: Regional Brain Uptake of [11C]this compound in Mice (% Injected Dose per gram)
| Brain Region | %ID/g (mean ± SD) |
| Striatum | 6.6 ± 0.7 |
| Hippocampus | High |
| Cortex | High |
| Cerebellum | High |
| Brain Stem | Low |
| Thalamus | Low |
Data represents peak concentration at 15-20 minutes post-injection. Sourced from Horti et al., J Nucl Med, 2006.[1]
Experimental Protocols
Radiosynthesis of [11C]this compound
Objective: To synthesize [11C]this compound from its precursor for use in PET imaging.
Materials:
-
Precursor: 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
-
[11C]Methyl iodide ([11C]CH3I)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
HPLC system for purification
-
Sterile water for injection
-
Ethanol for formulation
Protocol:
-
Preparation: In a reaction vessel, dissolve the precursor in DMF.
-
Activation: Add sodium hydride to the precursor solution to activate the hydroxyl group.
-
Radiolabeling: Introduce gaseous [11C]CH3I into the reaction vessel. The reaction proceeds at room temperature.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: Evaporate the HPLC solvent and formulate the purified [11C]this compound in a sterile solution of ethanol and water for intravenous injection.
-
Quality Control: Perform standard quality control tests to determine radiochemical purity, specific activity, and sterility before administration.
Preclinical PET Imaging Protocol (Baboon Model)
Objective: To acquire dynamic PET images of the baboon brain to quantify CB1 receptor distribution.
Animal Preparation:
-
Fast the baboon for 12 hours prior to the study.
-
Anesthetize the animal initially with an appropriate anesthetic (e.g., Saffan intramuscularly) and maintain anesthesia throughout the imaging session.
-
Intubate the animal for controlled ventilation.
-
Insert an arterial catheter for blood sampling to determine the arterial input function and for metabolite analysis.
-
Insert an intravenous catheter for radiotracer injection.
-
Monitor physiological vital signs (heart rate, blood pressure, oxygen saturation, and temperature) continuously.
PET Image Acquisition:
-
Position the anesthetized baboon in the PET scanner with the head immobilized using a thermoplastic mask and a head holder.
-
Perform a transmission scan (e.g., using a 68Ge source) for attenuation correction.
-
Administer a bolus intravenous injection of [11C]this compound (e.g., 625.3 - 1110 MBq).
-
Begin dynamic PET scan acquisition immediately upon injection and continue for a duration of at least 90 minutes.
Blood Sampling and Analysis:
-
Withdraw arterial blood samples at predefined time points (e.g., 5, 15, 30, 60, and 90 minutes) post-injection.[1]
-
Separate plasma and analyze for the presence of the parent radiotracer and its radiolabeled metabolites using techniques like HPLC.[1]
Image Analysis:
-
Reconstruct the dynamic PET data with appropriate corrections (attenuation, scatter, decay).
-
Define regions of interest (ROIs) on the reconstructed images corresponding to various brain structures (e.g., putamen, cerebellum, cortex, pons).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs using the arterial input function to estimate quantitative parameters such as the volume of distribution (VT) and binding potential (BP).
In Vivo Blocking Study Protocol (Rodent or Non-Human Primate Model)
Objective: To confirm the specificity of [11C]this compound binding to CB1 receptors.
Protocol:
-
Baseline Scan: Perform a baseline [11C]this compound PET scan as described in the protocol above.
-
Blocking Scan: On a separate day, pre-treat the same animal with a non-radioactive CB1 receptor antagonist (e.g., rimonabant or unlabeled this compound) at a dose sufficient to occupy the receptors.
-
After the pre-treatment, administer [11C]this compound and acquire a second PET scan using the same parameters as the baseline scan.
-
Analysis: Compare the radiotracer uptake and binding parameters between the baseline and blocking scans. A significant reduction in specific binding in CB1-rich regions in the blocking scan confirms the specificity of the radiotracer.
Visualizations
CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor.
Experimental Workflow for this compound PET Imaging
Caption: Experimental workflow for preclinical this compound PET imaging.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ¹¹C-JHU75528 Radiochemical Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer ¹¹C-JHU75528. Our goal is to help you optimize the radiochemical yield and ensure the successful synthesis of this valuable imaging agent.
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical yield for ¹¹C-JHU75528?
The average, non-decay corrected radiochemical yield for ¹¹C-JHU75528 is approximately 15%.[1][2] For some analogs, yields can range from 15-24%.[3]
Q2: What is the general synthesis method for ¹¹C-JHU75528?
¹¹C-JHU75528 is synthesized via the radiomethylation of its corresponding phenolic precursor.[1] The final product is then purified using high-performance liquid chromatography (HPLC).[1]
Q3: What are the key quality control parameters for ¹¹C-JHU75528?
The key quality control parameters include:
-
Radiochemical Purity: Should exceed 99%.[1]
-
Specific Activity: Typically ranges from 185–314.5 GBq/μmol (5,000−8,500 mCi/μmol) at the end of synthesis.[1]
Q4: What are some common issues that can lead to low radiochemical yield?
Common issues include problems with the precursor, inefficiencies in the radiomethylation reaction, and losses during HPLC purification. The troubleshooting guide below provides more detailed information on how to address these issues.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of ¹¹C-JHU75528.
Issue 1: Low or No Radiochemical Yield
| Possible Cause | Troubleshooting Steps |
| Precursor Degradation | - Verify the purity and integrity of the phenolic precursor using analytical techniques such as NMR or mass spectrometry.- Store the precursor under appropriate conditions (cool, dry, and protected from light) to prevent degradation. |
| Inefficient Trapping of [¹¹C]CH₃I or [¹¹C]CH₃OTf | - Check the efficiency of the trapping vial or loop.- Ensure the solvent and base used for trapping are fresh and of high quality.- Optimize the gas flow rate to ensure efficient trapping of the methylating agent. |
| Suboptimal Reaction Conditions | - Temperature: Titrate the reaction temperature. While some reactions proceed at room temperature, others may require heating to improve kinetics.- Reaction Time: Optimize the reaction time. A short reaction time may result in incomplete conversion, while a long reaction time could lead to degradation of the product.- Base: Ensure the appropriate base and concentration are used to deprotonate the phenolic precursor effectively without causing side reactions. |
| Issues with the Methylating Agent | - Verify the reactivity of the [¹¹C]CH₃I or [¹¹C]CH₃OTf. Low reactivity can result from issues during its synthesis.- Ensure the complete transfer of the methylating agent to the reaction vessel. |
Issue 2: Poor Radiochemical Purity
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Refer to the troubleshooting steps for "Low or No Radiochemical Yield" to optimize the reaction conditions. |
| Formation of Side Products | - Analyze the crude reaction mixture by radio-HPLC to identify potential side products.- Adjusting the reaction temperature or base may minimize the formation of impurities. |
| Inefficient HPLC Purification | - Optimize the HPLC method, including the column, mobile phase composition, flow rate, and UV detection wavelength.- Ensure the HPLC system is properly maintained and calibrated. |
Data Presentation
Table 1: Radiosynthesis Parameters for ¹¹C-JHU75528 and Analogs
| Parameter | ¹¹C-JHU75528 | [¹¹C]7h (Analog) |
| Radiochemical Yield (non-decay corrected) | ~15%[1][2] | 15-24%[3] |
| Specific Activity (at end of synthesis) | 185–314.5 GBq/μmol (5,000−8,500 mCi/μmol)[1] | 482 ± 288 GBq/μmol (13019 ± 7800 mCi/μmol)[3] |
| Radiochemical Purity | >99%[1] | >98%[3] |
Experimental Protocols
General Radiosynthesis of ¹¹C-JHU75528
The synthesis of ¹¹C-JHU75528 is achieved through the following key steps:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via a cyclotron.
-
Synthesis of [¹¹C]Methylating Agent: The [¹¹C]CO₂ is converted to a methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
-
Radiomethylation of the Precursor: The phenolic precursor of JHU75528 is dissolved in an appropriate solvent (e.g., DMF or acetone) with a suitable base (e.g., NaOH or K₂CO₃). The [¹¹C]methylating agent is then introduced into the reaction vessel. The reaction is allowed to proceed, sometimes with gentle heating.
-
HPLC Purification: The crude reaction mixture is injected into a semi-preparative HPLC system to isolate the ¹¹C-JHU75528 from the unreacted precursor and other impurities.
-
Formulation: The collected fraction containing the purified ¹¹C-JHU75528 is reformulated into a sterile, apyrogenic solution, typically in saline containing a small amount of ethanol, for in vivo studies.[1]
Visualizations
References
reducing non-specific binding of JHU-75528
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of JHU-75528 in experimental assays.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding can obscure specific signals, leading to inaccurate data interpretation. This guide addresses common causes and provides systematic solutions to minimize non-specific binding of this compound.
Issue: My assay is showing high background signal, suggesting significant non-specific binding of this compound. What should I do?
High background is a frequent issue in binding assays. The following steps provide a logical workflow to identify and mitigate the source of non-specific binding.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high non-specific binding.
Question 1: Could my blocking agent be the issue?
Answer: Yes, inadequate or inappropriate blocking is a primary cause of high non-specific binding.
-
Solution 1: Optimize Blocking Agent Concentration. Titrate your blocking agent (e.g., Bovine Serum Albumin - BSA) to determine the optimal concentration.[1][2] A concentration that is too low will result in incomplete blocking of non-specific sites.
-
Solution 2: Try an Alternative Blocking Agent. If BSA is ineffective, consider other protein-based blockers like casein or non-ionic detergents such as Tween-20 in your buffers.[3]
-
Solution 3: Increase Blocking Incubation Time. Extend the blocking incubation period to ensure complete saturation of non-specific sites on your assay surface (e.g., plate wells, filters).[4]
Example Data: Effect of BSA Concentration on Non-Specific Binding
| BSA Concentration (%) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| 0.1 | 15,000 | 8,000 | 7,000 | 53.3% |
| 0.5 | 14,500 | 4,500 | 10,000 | 31.0% |
| 1.0 | 14,200 | 2,100 | 12,100 | 14.8% |
| 2.0 | 14,000 | 2,000 | 12,000 | 14.3% |
| Note: This is example data and not specific to this compound. |
Question 2: How do my buffer conditions affect non-specific binding?
Answer: The composition of your assay and wash buffers is critical in controlling non-specific interactions.
-
Solution 1: Adjust Ionic Strength. Increase the salt concentration (e.g., NaCl) in your buffers in a stepwise manner.[5] This can disrupt electrostatic interactions that contribute to non-specific binding.
-
Solution 2: Optimize pH. Test a range of pH values for your assay buffer. The optimal pH will depend on the isoelectric point of your target receptor and this compound.
-
Solution 3: Include a Non-Ionic Detergent. Adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 to your wash buffer can help reduce hydrophobic interactions.
Question 3: Could my washing technique be improved?
Answer: Insufficient or improper washing can leave unbound this compound, leading to high background.
-
Solution 1: Increase Wash Volume and Number of Washes. Perform additional wash steps with a larger volume of ice-cold wash buffer to more effectively remove unbound ligand.[1]
-
Solution 2: Use Cold Wash Buffer. Using ice-cold wash buffer helps to minimize the dissociation of specifically bound this compound while removing non-specifically bound molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding?
A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components in the assay other than its intended target receptor.[2] This can include binding to the assay plate, filters, or other proteins in the sample.[2] High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements.[2]
Q2: How is non-specific binding determined?
A2: Non-specific binding is measured by incubating the radiolabeled or fluorescently-labeled this compound in the presence of a high concentration of an unlabeled competitor that binds to the same target receptor.[6] This competitor displaces the labeled this compound from the specific binding sites, so any remaining signal is considered non-specific.[6]
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should be less than 20% of the total binding.[6] If non-specific binding constitutes more than 50% of the total binding, it can be difficult to obtain high-quality, reproducible data.[6][7]
Q4: Can the concentration of this compound or the receptor preparation influence non-specific binding?
A4: Yes. Using an excessively high concentration of this compound can lead to increased non-specific binding.[4] It is recommended to use a concentration that is at or below the Kd for competition assays. Similarly, using the lowest concentration of your receptor preparation that still provides a robust specific signal can help reduce non-specific binding.[1]
Experimental Protocols
Standard Radioligand Binding Assay Protocol
This protocol provides a general framework for a radioligand binding assay that can be adapted for this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Blocking Agent: 1% Bovine Serum Albumin (BSA) in Assay Buffer
-
Radiolabeled this compound
-
Unlabeled Competitor (for determining non-specific binding)
-
Receptor Preparation (e.g., brain tissue homogenate or cell membranes expressing the target receptor)
-
Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation Vials and Scintillation Cocktail
Procedure:
-
Assay Plate Preparation: Add all reagents to a 96-well plate on ice.
-
Total Binding: To designated wells, add 50 µL of assay buffer with 1% BSA, 50 µL of radiolabeled this compound at the desired concentration, and 100 µL of the receptor preparation.
-
Non-Specific Binding: To another set of wells, add 50 µL of the unlabeled competitor (at a concentration 100-1000 times the Kd of this compound), 50 µL of radiolabeled this compound, and 100 µL of the receptor preparation.[7]
-
Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
Signaling Pathway
Hypothetical Cannabinoid Receptor Signaling
This compound is known to be investigated for its role in brain imaging of cannabinoid receptors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a cannabinoid receptor agonist.
Caption: A simplified diagram of a potential cannabinoid receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. graphpad.com [graphpad.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
JHU-75528 PET Image Quantification Technical Support Center
Welcome to the technical support center for JHU-75528 PET image quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and to offer clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PET imaging?
A1: this compound, also known as [¹¹C]OMAR, is a selective antagonist for the cannabinoid type 1 (CB1) receptor. It is used as a radiotracer in Positron Emission Tomography (PET) to visualize and quantify CB1 receptors in the brain.[1] Developing such imaging agents is crucial for understanding the role of the CB1 receptor in various neuropsychiatric disorders.[1][2]
Q2: What are the primary challenges in quantifying this compound PET images?
A2: The main challenges include:
-
Metabolite Correction: this compound is metabolized in the body, and its radioactive metabolites can be present in the blood plasma. It's crucial to correct for these metabolites to accurately quantify the tracer's binding to CB1 receptors in the brain.[2]
-
Kinetic Modeling: Selecting the appropriate kinetic model is essential for accurate quantification of the binding potential. Different models can yield different results, so understanding their assumptions and limitations is key.[2]
-
Image Artifacts: Like all PET imaging, this compound scans are susceptible to artifacts from patient motion, attenuation correction errors, and partial volume effects, which can all impact quantification accuracy.
-
Standardization: Ensuring consistent and reproducible results requires strict adherence to standardized imaging protocols, especially in multi-center studies.
Q3: How significant is the metabolism of this compound and how does it affect quantification?
A3: this compound undergoes moderate metabolism, forming hydrophilic (more polar) radiometabolites.[1][2] While these metabolites have low penetration of the blood-brain barrier, their presence in arterial plasma necessitates correction.[1][2] Failure to account for plasma metabolites will lead to an inaccurate input function for kinetic modeling, resulting in erroneous estimates of receptor binding.
Q4: Which kinetic model is recommended for analyzing [¹¹C]OMAR PET data?
A4: Studies have shown that a two-tissue compartment model that includes a vascular component (2Tv) and the multilinear analysis (MA1) method are the preferred techniques for analyzing [¹¹C]OMAR PET data.[2] While simpler models like the one-tissue compartment model have been assessed, the 2Tv model provides a more robust fit to the data.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in test-retest scans | - Inconsistent patient preparation (e.g., diet, medication).- Differences in scanner calibration between scans.- Patient motion during the scan.- Inconsistent data analysis procedures. | - Ensure strict adherence to a standardized patient preparation protocol.- Perform regular quality control and cross-calibration of the PET scanner.- Use head restraints and monitor for patient movement. Provide clear instructions to the patient to remain still.[3]- Apply a consistent and validated data analysis pipeline for all scans. |
| Underestimation of tracer uptake in small brain regions | - Partial Volume Effect (PVE): Due to the limited spatial resolution of PET scanners, the signal from small structures can "spill over" into adjacent areas, leading to an underestimation of the true radioactivity concentration. | - Apply a partial volume correction (PVC) algorithm during image processing. Several methods exist, and the choice will depend on the specific software and data available.- When reporting data, always specify whether PVC was applied. |
| Anomalous "hot" or "cold" spots in the image | - Attenuation Correction Errors: Misalignment between the PET and CT scans can lead to incorrect attenuation correction, creating artificial areas of high or low uptake.[4]- Metallic Implants: Dental fillings or other metallic implants can cause artifacts on the CT scan, which then propagate to the attenuation-corrected PET image.[5]- Patient Motion: Movement during or between the CT and PET acquisitions can cause misregistration artifacts.[4] | - Carefully review the co-registration of the PET and CT images. If misalignment is detected, re-align the images before reconstruction.- If metallic artifacts are present on the CT, consider using a non-attenuation-corrected PET image to verify if the "hot spot" is real. Document the presence of any implants.- Employ motion correction techniques if available. Visually inspect sinograms or list-mode data for signs of motion. |
| Inaccurate arterial input function (AIF) | - Errors in blood sampling timing or volume.- Inaccurate measurement of radioactivity in plasma samples.- Improper metabolite correction. | - Ensure precise timing and recording of all arterial blood samples.- Cross-calibrate the blood counter with the PET scanner.- Use a validated HPLC protocol to separate parent tracer from metabolites. Ensure the fraction of parent compound is accurately determined over time. |
Quantitative Data Summary
Table 1: [¹¹C]OMAR Metabolism in Human Subjects
| Time Post-Injection | Percentage of Unmetabolized [¹¹C]OMAR in Arterial Plasma (Mean ± SD) |
| 30 minutes | 51% ± 8% |
| 90 minutes | 30% ± 6% |
| Data from a study with healthy human subjects, indicating a moderate rate of radiotracer metabolism.[2] |
Table 2: Regional Binding Potential (BP) of ¹¹C-JHU75528 in Baboon Brain
| Brain Region | Binding Potential (BP) |
| Putamen | 1.3 - 1.5 |
| This data indicates specific binding of the tracer to CB1 receptors in a non-human primate model.[1] |
Experimental Protocols
1. Protocol for Arterial Blood Sampling and Metabolite Analysis
This protocol is essential for obtaining an accurate arterial input function for kinetic modeling.
-
Catheter Placement: Prior to PET scan, insert a catheter into the radial artery of the subject for arterial blood sampling.
-
Blood Sampling:
-
Begin manual blood sampling immediately following the injection of [¹¹C]OMAR.
-
Collect samples at frequent intervals during the initial rapid uptake phase (e.g., every 15 seconds for the first 2 minutes).
-
Gradually increase the interval between samples for the remainder of the scan (e.g., every 5-10 minutes).
-
Record the exact time of each blood draw.
-
-
Plasma Separation: Centrifuge each blood sample to separate the plasma.
-
Radioactivity Measurement: Measure the total radioactivity in a known volume of plasma using a gamma counter.
-
Metabolite Analysis (HPLC):
-
For a subset of plasma samples at various time points, perform high-performance liquid chromatography (HPLC) to separate the parent radiotracer ([¹¹C]OMAR) from its radioactive metabolites.
-
Calculate the fraction of radioactivity corresponding to the parent compound at each time point.
-
-
Data Fitting: Fit the parent fraction data to an appropriate function (e.g., an inverted gamma function) to obtain a continuous curve representing the fraction of unmetabolized tracer over time.[2]
-
Metabolite-Corrected AIF: Multiply the total plasma radioactivity curve by the fitted parent fraction curve to generate the final metabolite-corrected arterial input function.
2. Standardized PET Image Acquisition Protocol
-
Patient Preparation:
-
Fast for at least 4-6 hours prior to the scan.
-
Abstain from caffeine, alcohol, and smoking for at least 24 hours.
-
Obtain informed consent and screen for any contraindications.
-
-
Radiotracer Administration:
-
Administer a slow bolus injection of [¹¹C]OMAR intravenously. The typical injected dose is around 703 MBq.
-
-
Image Acquisition:
-
Perform a dynamic PET scan for 90 minutes.
-
Acquire a low-dose CT scan for attenuation correction prior to the PET acquisition.
-
Position the patient comfortably with a head holder to minimize motion.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Apply all necessary corrections, including attenuation, scatter, randoms, and decay correction.
-
Visualizations
Caption: Experimental workflow for this compound PET imaging and quantification.
Caption: Troubleshooting logic for inaccurate this compound PET quantification.
References
- 1. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging the cannabinoid CB1 receptor in humans with [11C]OMAR: assessment of kinetic analysis methods, test–retest reproducibility, and gender differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Improving Signal-to-Noise Ratio in JHU-75528 PET Scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in Positron Emission Tomography (PET) scans using the JHU-75528 radiotracer.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low signal-to-noise ratio in this compound PET scans?
A1: Low count statistics are a frequent cause of high image noise and reduced SNR.[1] This can result from insufficient injected radiotracer dose or short acquisition times per bed position.[1] Patient-related factors, such as motion during the scan, can also significantly degrade image quality by causing blurring and misregistration of data.[1][2]
Q2: How does the choice of image reconstruction algorithm impact SNR?
A2: The reconstruction algorithm plays a crucial role in image quality. Statistical-based iterative reconstruction methods, such as Ordered-Subset Expectation-Maximization (OSEM), are common.[1] Using an OSEM algorithm with a device-dedicated projector based on point-source measurements can introduce less noise than a standard geometrical model.[3] The number of iterations and subsets selected is critical; while more iterations can enhance sharpness, they can also amplify noise.[1]
Q3: Can post-reconstruction filtering improve my SNR?
A3: Yes, post-reconstruction filtering is a common technique to suppress noise.[1] Applying a suitable filter, like a Gaussian filter with an optimized full width at half maximum (FWHM), can significantly enhance the overall image quality by increasing the SNR.[1] However, improper filter choice or parameters can lead to blurred images and reduced spatial resolution.[1] Novel hybrid dual-domain denoising approaches that combine spatial and transform domain filtering show promise in preserving image textures while minimizing quantification uncertainty.[4]
Q4: What is the partial volume effect and how does it affect my results?
A4: The partial volume effect (PVE) is a phenomenon caused by the limited spatial resolution of PET scanners.[5] It leads to an underestimation of radiotracer uptake in small structures (less than two to three times the scanner's spatial resolution) and blurring at the edges of objects.[5] This can significantly impact the quantitative accuracy of your this compound scans.
Q5: How can I minimize non-specific binding of this compound?
A5: While the search results do not provide specific methods for reducing non-specific binding of this compound, general strategies in immunoassays, which may be conceptually applicable, involve the use of blocking agents. In immunoassays, non-ionic detergents like Tween 20 are sometimes used, but can be insufficient.[6] Replacing these with a non-reactive protein like casein has been shown to be more effective in some applications.[6] Further research into the specific properties of this compound would be necessary to determine an optimal blocking strategy.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that can lead to a poor signal-to-noise ratio in your this compound PET scans.
| Issue | Potential Causes | Recommended Actions |
| High Image Noise | Low count statistics (insufficient dose or scan time).[1] | Increase the injected dose (within safety and ethical limits) or extend the acquisition time per bed position.[1][7] |
| Suboptimal reconstruction parameters. | Optimize the number of iterations and subsets for your OSEM reconstruction.[1] Consider algorithms that incorporate resolution recovery.[1] | |
| Image Blurring | Patient motion during the scan.[1][2] | Ensure proper patient/animal immobilization.[2] For preclinical studies, sedation may be necessary. For clinical scans, provide clear instructions to the patient to remain still.[2][8] Consider respiratory gating for thoracic and upper abdominal imaging.[2] |
| Inappropriate post-reconstruction filtering.[1] | Select a filter and parameters (e.g., FWHM for a Gaussian filter) that balance noise reduction and preservation of spatial resolution.[1] | |
| Inaccurate Quantification | Incorrect attenuation correction.[1] | Carefully review the CT-based attenuation map for artifacts (e.g., from metal implants or contrast agents) and ensure proper alignment between PET and CT data.[1][2][9][10] |
| Partial volume effect.[5] | Be aware of the scanner's spatial resolution limitations when quantifying uptake in small regions of interest. Consider partial volume correction methods if available. | |
| Artifacts | Metal implants causing streaking on CT.[2][10] | Use metal artifact reduction (MAR) algorithms during CT reconstruction.[2] Review non-attenuation-corrected (NAC) images to differentiate true uptake from artifacts.[2] |
| Mismatch between PET and CT acquisition due to patient motion or breathing.[10][11] | Use respiratory gating or instruct the patient on consistent, shallow breathing.[2][8] | |
| Truncation artifacts in large patients or with arms down.[8][11] | Position the patient with their arms above their head if possible to ensure the entire body is within the CT field of view.[8] |
Experimental Protocols
General this compound PET Scan Protocol
This protocol outlines the general steps for performing a PET scan with JHU-755228. Specific parameters may need to be optimized for your scanner and research question.
-
Patient/Subject Preparation:
-
Radiotracer Administration:
-
Establish intravenous (IV) access.[14]
-
Administer the this compound radiotracer via the IV line. The specific dose will depend on the study protocol and subject weight.
-
Allow for an uptake period of approximately 30 to 60 minutes for the radiotracer to distribute and concentrate in the target tissues.[13][14] The subject should remain in a quiet, calm environment during this time.[12]
-
-
Image Acquisition:
-
Image Reconstruction:
-
Post-Processing and Analysis:
-
Apply a post-reconstruction filter if necessary to improve SNR.[1]
-
Analyze the images, which may include visual interpretation and quantitative analysis of radiotracer uptake in regions of interest.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low SNR in this compound PET scans.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A practical way to improve contrast-to-noise ratio and quantitation for statistical-based iterative reconstruction in whole-body PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influences on PET Quantification and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cme.lww.com [cme.lww.com]
- 9. PET-CT and SPECT-CT Body Scans: Artifacts, Normal Variants, Pitfalls, and Findings of Uncertain Pathologic Relevance | Radiology Key [radiologykey.com]
- 10. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. hopkinsmedicine.org [hopkinsmedicine.org]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
JHU-75528 Tracer Kinetic Modeling: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the JHU-75528 tracer for kinetic modeling studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound positron emission tomography (PET) experiments in a question-and-answer format.
Issue 1: Low Tracer Uptake or Signal-to-Noise Ratio
Q: We are observing unexpectedly low signal in our target brain regions. What are the potential causes and troubleshooting steps?
A: Low signal from [11C]this compound can stem from several factors, ranging from technical issues with the tracer to subject-specific biological variables.
-
Radiotracer Quality: The short 20-minute half-life of Carbon-11 necessitates rapid and efficient radiosynthesis and quality control.[1] Issues with the automated synthesis protocol can lead to low radiochemical purity or molar activity.
-
Troubleshooting:
-
Verify the radiochemical purity and specific activity of each batch of [11C]this compound before injection.
-
Ensure the automated synthesizer is functioning optimally and that precursors are of high quality.[2]
-
-
-
Subject-Specific Factors:
-
Receptor Occupancy: The presence of other drugs or endogenous ligands that bind to the CB1 receptor can compete with this compound, reducing its specific binding.[3][4] The selective CB1 antagonist rimonabant, for example, has been shown to block the specific binding of [11C]this compound.[5][6]
-
Blood-Brain Barrier (BBB) Permeability: While this compound is designed for good BBB penetration, certain conditions or medications might alter BBB integrity.[5][7]
-
Metabolism: [11C]this compound forms hydrophilic metabolites, though only a small fraction of these are reported to cross the BBB.[7][8] Altered metabolism could theoretically affect the parent tracer concentration in the plasma.
-
Troubleshooting:
-
Carefully screen subjects for use of medications or substances that could interact with the cannabinoid system.
-
Review subject medical history for conditions that might affect BBB integrity.
-
-
-
Image Acquisition and Analysis:
-
Patient Motion: Subject movement during the scan can lead to blurred images and artificially low signal in regions of interest (ROIs).[9]
-
Attenuation Correction Errors: Incorrect attenuation correction, potentially due to patient motion or metallic implants, can lead to inaccurate quantification of tracer uptake.[9][10][11]
-
ROI Definition: Inaccurate or inconsistent placement of ROIs can lead to variability in the measured signal.
-
Troubleshooting:
-
Use motion correction algorithms during image reconstruction.
-
Ensure proper patient positioning and immobilization.
-
Carefully review attenuation correction maps for artifacts.
-
Use a standardized protocol for ROI definition, preferably based on an anatomical MRI scan.
-
-
Issue 2: High Non-Specific Binding
Q: Our kinetic modeling results suggest high non-specific binding of this compound. How can we verify and address this?
A: While [11C]this compound was developed to have lower non-specific binding than previous CB1 radioligands, it's crucial to assess this in your experimental paradigm.[5]
-
Verification:
-
Reference Region: A key challenge in neuroreceptor imaging is the selection of a suitable reference region, an area of the brain with a negligible density of the target receptor. For CB1 receptors, identifying a true "receptor-free" region is difficult. The cerebellum has been used as a reference region in some cannabinoid PET studies, but it is not entirely devoid of CB1 receptors.
-
Blocking Studies: Administering a high dose of a selective, unlabeled CB1 receptor antagonist (like rimonabant) prior to the [11C]this compound scan can help to saturate the specific binding sites.[5][6] The remaining signal can then be attributed to non-specific binding and free tracer in tissue.
-
-
Kinetic Modeling:
-
The choice of kinetic model can influence the estimation of non-specific binding. A one-tissue compartment model may not adequately separate specific from non-specific binding.[12]
-
A two-tissue compartment model, which separates the tracer into compartments representing free/non-specifically bound and specifically bound, is often more appropriate for receptor-binding tracers.[13][14]
-
-
Troubleshooting:
-
If feasible, conduct blocking studies to directly measure the non-displaceable binding potential.
-
Ensure that the chosen kinetic model is appropriate for a reversible receptor ligand like this compound.
-
Evaluate the goodness-of-fit of your kinetic model to the time-activity curve data.
-
Issue 3: Problems with Kinetic Model Fitting
Q: The kinetic model for our this compound data is not converging, or the parameter estimates are unstable. What could be the cause?
A: Instability in kinetic model fitting is a common challenge in PET imaging and can be due to several factors.
-
Data Quality: Noisy time-activity curves, often resulting from low tracer counts or patient motion, can make it difficult for the model to find a stable solution.[15]
-
Input Function: An inaccurate arterial input function (AIF) is a major source of error in kinetic modeling. This can be due to errors in blood sampling, plasma counting, or metabolite correction.[14]
-
Model Selection: The chosen kinetic model may be too complex for the quality of the data. For example, trying to fit a two-tissue compartment model to noisy data may result in unstable estimates for the individual rate constants (K1, k2, k3, k4).
-
Scan Duration: The scan may not be long enough to capture the full kinetics of the tracer, particularly the washout phase, which is crucial for accurately estimating all model parameters.
-
Troubleshooting:
-
Improve Data Quality:
-
Consider using image reconstruction algorithms that reduce noise.
-
Implement rigorous motion correction.
-
-
Verify Input Function:
-
Double-check all blood sampling and processing procedures.
-
Ensure accurate metabolite analysis.
-
-
Model Simplification:
-
If a two-tissue model is unstable, consider using a graphical analysis method like the Logan plot to estimate the total distribution volume (VT), which is a more robust parameter.
-
Alternatively, use a simplified reference tissue model if a suitable reference region can be justified.
-
-
Optimize Scan Duration: Ensure the scan duration is adequate to observe tracer equilibrium or washout.
-
Experimental Protocols
A detailed methodology for a typical [11C]this compound PET/CT imaging study in humans is provided below.
1. Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan to minimize metabolic variability.
-
A detailed medical history should be taken, with particular attention to medications that may interact with the central nervous system or the cannabinoid system.
-
An intravenous catheter should be placed in an antecubital vein for radiotracer injection and another in the contralateral radial artery for blood sampling.
2. Radiotracer Administration:
-
[11C]this compound is administered as an intravenous bolus.
-
The injected dose should be accurately measured using a dose calibrator.
3. PET/CT Data Acquisition:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.[15]
-
Dynamic PET scanning is initiated simultaneously with the injection of [11C]this compound.
-
Scanning should continue for at least 90 minutes to capture the tracer kinetics.
-
Data should be acquired in 3D list mode and reconstructed into a series of time frames.
4. Arterial Blood Sampling:
-
Manual or automated arterial blood samples are collected throughout the scan to measure the concentration of radioactivity in whole blood and plasma.
-
A typical sampling schedule would be: every 10 seconds for the first 2 minutes, every 30 seconds for the next 3 minutes, every minute for the next 5 minutes, and then at 15, 20, 30, 45, 60, 75, and 90 minutes.
-
Plasma samples should be analyzed for the fraction of radioactivity corresponding to the parent tracer versus its metabolites.
5. Data Analysis:
-
PET images should be co-registered with the subject's anatomical MRI scan.
-
Regions of interest (ROIs) are defined on the MRI and transferred to the dynamic PET images to generate time-activity curves (TACs).
-
The arterial input function is generated from the blood sample data, corrected for metabolites.
-
The TACs and the AIF are then fitted to a suitable kinetic model (e.g., a two-tissue compartment model) to estimate kinetic parameters such as K1, k2, k3, k4, and the total distribution volume (VT).
-
The binding potential (BPND) can then be calculated as (VT - VND) / VND, where VND is the distribution volume of non-displaceable tracer.[14]
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a [11C]this compound study, comparing hypothetical binding potential (BPND) values in different brain regions between a control group and a patient group.
| Brain Region | Control Group BPND (mean ± SD) | Patient Group BPND (mean ± SD) | p-value |
| Putamen | 1.4 ± 0.2 | 1.1 ± 0.3 | < 0.05 |
| Caudate | 1.2 ± 0.2 | 0.9 ± 0.2 | < 0.05 |
| Frontal Cortex | 0.8 ± 0.1 | 0.7 ± 0.1 | n.s. |
| Cerebellum | 0.3 ± 0.1 | 0.3 ± 0.1 | n.s. |
Visualizations
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor.
Experimental Workflow for a this compound PET Study
Caption: Standard experimental workflow for a this compound PET study.
Troubleshooting Logic for Low Tracer Uptake
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. New PET radiotracer to visualize cannabinoid receptors developed - Xagena [xagena.it]
- 4. News and views on in vivo imaging of neurotransmission using PET and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ^sup 11^C-JHU75528: A Radiotracer for PET Imaging of CB1 Cannabinoid Receptors - ProQuest [proquest.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 14. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: JHU-75528 PET Motion Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for patient motion during JHU-75528 Positron Emission Tomography (PET) scans. Accurate motion correction is critical for obtaining high-quality, quantifiable data for this and other PET tracers.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments due to patient motion.
Issue 1: Blurring and loss of definition in PET images.
-
Question: My reconstructed this compound PET images appear blurry, and the anatomical structures are poorly defined. What could be the cause, and how can I fix it?
-
Answer: Blurring in PET images is a common artifact caused by patient motion, which can be voluntary (e.g., repositioning) or involuntary (e.g., respiratory, cardiac).[1][2] This motion leads to a smearing of the PET signal, reducing image quality and compromising quantitative accuracy.
Troubleshooting Steps:
-
Identify the type of motion:
-
Respiratory motion: Appears as blurring predominantly in the superior-inferior direction, especially for structures near the diaphragm.
-
Cardiac motion: Affects the heart and adjacent structures, causing a loss of definition of the myocardial walls.
-
Bulk motion: Sudden, large-scale movements (e.g., coughing, limb movement) can cause more severe, widespread artifacts or image misalignments.[2]
-
-
Implement motion correction strategies:
-
For Respiratory Motion: Employ respiratory gating techniques during acquisition or post-processing. This involves synchronizing the PET data acquisition with the patient's breathing cycle.[3][4]
-
For Cardiac Motion: Use cardiac gating, which synchronizes data acquisition with the electrocardiogram (ECG) signal.
-
For Bulk Motion: Retrospective motion correction using image registration algorithms is often the most effective approach. This involves dividing the scan into shorter time frames, reconstructing an image for each, and then aligning them to a reference frame.[1][5]
-
-
Issue 2: Inaccurate Standardized Uptake Values (SUVs).
-
Question: The SUV measurements from my this compound PET scans are lower than expected and show high variability. Could this be related to patient motion?
-
Answer: Yes, patient motion is a significant source of error in SUV quantification. Motion-induced blurring can lead to an underestimation of the true tracer concentration, with reported decreases in SUV of 25% or more.[4][6][7]
Troubleshooting Steps:
-
Review acquisition protocols: Ensure that motion minimization and correction techniques were employed during the scan.
-
Apply retrospective motion correction: If raw list-mode data is available, it can be reprocessed using motion correction algorithms. Data-driven methods that extract motion information directly from the PET data can be particularly effective.[1][8]
-
Quality control of corrected images: Visually inspect the motion-corrected images to confirm a reduction in blurring and improved anatomical definition. Compare SUVs in regions of interest before and after motion correction to quantify the improvement. Studies have shown that motion correction can increase measured uptake values.[2]
-
Issue 3: Misalignment between PET and CT/MRI images.
-
Question: There is a noticeable misalignment between my this compound PET data and the corresponding anatomical images (CT or MRI). How can I correct this?
-
Answer: Misalignment, or misregistration, between PET and anatomical images is often caused by patient movement between the different scans.[9] This is particularly common in PET/CT where the CT scan is much faster than the PET acquisition.[8]
Troubleshooting Steps:
-
Image Registration: Use image registration software to retrospectively align the PET and anatomical images. This involves applying a geometric transformation to one image to match the orientation and position of the other.[5][10]
-
Evaluate Registration Quality: After registration, visually inspect the fused images to ensure proper alignment of anatomical landmarks.
-
Optimize Future Acquisitions: For future studies, instruct patients to remain as still as possible between scans. Immobilization devices can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary types of patient motion that affect this compound PET imaging?
A1: The main types of motion are:
-
Respiratory motion: Caused by breathing, primarily affecting the thorax and upper abdomen.[9]
-
Cardiac motion: The beating of the heart, which impacts the myocardium and adjacent vessels.
-
Bulk patient motion: Includes voluntary or involuntary movements such as coughing, swallowing, or repositioning of limbs or the head.[2]
-
Peristalsis: The movement of the gastrointestinal tract.
Q2: What is respiratory gating and how does it work?
A2: Respiratory gating is a technique used to minimize motion artifacts from breathing.[3] It involves monitoring the patient's respiratory cycle using an external device (e.g., a pressure-sensitive belt) or by analyzing the PET data itself (data-driven gating). The acquired PET data is then sorted into different "bins" or "gates" corresponding to specific phases of the breathing cycle. By reconstructing an image from data in a single, relatively motion-free phase (e.g., end-expiration), blurring is significantly reduced.[3][4]
Q3: What is the difference between prospective and retrospective motion correction?
A3:
-
Prospective motion correction involves tracking patient motion in real-time during the scan and adjusting the scanner's acquisition parameters accordingly.
-
Retrospective motion correction is performed after the data has been acquired. This is the more common approach and includes techniques like gating and image registration.[5]
Q4: How does motion correction impact quantitative analysis, such as SUV measurements?
A4: Motion correction can significantly improve the accuracy of quantitative PET analysis. By reducing image blurring, motion correction can lead to:
-
Increased SUVmax and SUVmean: Correcting for partial volume effects caused by motion leads to a more accurate representation of tracer uptake. Increases in SUVmax of over 30% have been reported.[7][11]
-
Reduced variability in SUV measurements: This improves the reliability and reproducibility of quantitative data.
-
More accurate tumor volume definition: Motion can cause an overestimation of lesion size.
Q5: What are data-driven motion correction methods?
A5: Data-driven methods for motion correction utilize the PET list-mode data itself to extract information about patient movement, without the need for external tracking hardware.[1][8] Algorithms can detect changes in the distribution of detected events over time to estimate and correct for motion.
Quantitative Data Summary
The following table summarizes the reported impact of motion correction on key quantitative metrics in PET imaging.
| Metric | Reported Impact of Motion Correction | Reference(s) |
| SUVmax (Maximum Standardized Uptake Value) | Increase of 10% to over 30% | [11] |
| SNR (Signal-to-Noise Ratio) | Increased to 27.5 from 20.3 in one study | [1] |
| CNR (Contrast-to-Noise Ratio) | Increase of 19% to 190% | [7] |
| Tumor Volume | Decrease of up to 60.4% (more accurate delineation) | [7] |
| Lesion Displacement | Correction for shifts of several millimeters | [4] |
Experimental Protocols
Protocol 1: Retrospective Respiratory Gating
This protocol provides a general methodology for applying amplitude-based respiratory gating to list-mode PET data.
-
Patient Preparation and Positioning:
-
Clearly instruct the patient on the importance of maintaining a regular breathing pattern.
-
Position the patient comfortably to minimize bulk motion.
-
Place a respiratory monitoring device (e.g., bellows belt) around the patient's abdomen or thorax.
-
-
Data Acquisition:
-
Acquire PET data in list-mode format, simultaneously recording the respiratory signal from the monitoring device.
-
-
Data Binning:
-
After acquisition, use software to analyze the respiratory waveform.
-
Divide the respiratory cycle into a predefined number of bins based on amplitude (e.g., 4-8 bins).
-
Sort the list-mode PET data into the corresponding bins.
-
-
Image Reconstruction:
-
Select a reference bin, typically at the end-expiration phase where motion is minimal.
-
Reconstruct a PET image using only the data from the selected bin.
-
Alternatively, for motion-compensated images, reconstruct images from all bins and co-register them to the reference bin before summing.
-
-
Quality Control:
-
Compare the gated image to a non-gated image reconstructed from the same data.
-
Visually inspect for a reduction in blurring and improved definition of structures.
-
Quantify the change in SUV in a region of interest.
-
Protocol 2: Retrospective Image Registration for Bulk Motion Correction
This protocol outlines a general workflow for correcting bulk patient motion using image registration.
-
Data Acquisition:
-
Acquire PET data in list-mode format over the planned scan duration.
-
-
Temporal Framing:
-
Divide the list-mode data into a series of short temporal frames (e.g., 1-2 minutes each). The optimal frame duration will depend on the frequency of motion.
-
-
Initial Image Reconstruction:
-
Reconstruct a separate 3D PET image for each temporal frame.
-
-
Image Registration:
-
Select one frame as the "reference" image (often the first frame or a frame with minimal motion).
-
Use an automated 3D image registration algorithm to align each of the other frames to the reference image. The algorithm will calculate the rigid (translation and rotation) or non-rigid transformation parameters required for alignment.
-
-
Motion-Corrected Image Generation:
-
Apply the calculated transformation parameters to the corresponding raw data (if performing event-based correction) or to the reconstructed image frames.
-
Sum the aligned frames to create a single, high-count, motion-corrected image.
-
-
Quality Control:
-
Visually compare the motion-corrected image with the uncorrected (sum of unaligned frames) image.
-
Check for improved sharpness and continuity of anatomical structures.
-
Visualizations
Caption: Experimental workflows for respiratory gating and image registration motion correction.
Caption: Relationship between patient motion, its consequences, and corrective measures.
References
- 1. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. studyguides.com [studyguides.com]
- 4. Management of respiratory motion in PET/computed tomography: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data-driven head motion correction for PET using time-of-flight and positron emission particle tracking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motion Correction of Respiratory-Gated PET Images Using Deep Learning Based Image Registration Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.cs.washington.edu [courses.cs.washington.edu]
- 9. Frontiers | Deep learning based registration for head motion correction in positron emission tomography as a strategy for improved image quantification [frontiersin.org]
- 10. manuals.plus [manuals.plus]
- 11. Gating approaches in cardiac PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Radiation Exposure in ¹¹C-JHU75528 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe handling and administration of the PET radioligand ¹¹C-JHU75528 (also known as ¹¹C-OMAR), with a focus on minimizing radiation exposure.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injected dose of ¹¹C-JHU75528 for human studies?
A1: In human studies investigating cannabinoid CB1 receptors, a mean total injected dose of 703 MBq has been utilized.[1] It is crucial to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) and justify the injected activity for each study based on the specific research objectives and imaging equipment.
Q2: Has the radiation dosimetry for ¹¹C-JHU75528 been determined in humans?
A2: While comprehensive human dosimetry studies for ¹¹C-JHU75528 are not extensively detailed in published literature, initial safety and tolerability have been demonstrated in human subjects.[1] Dosimetry estimates from preclinical mouse studies suggest an effective dose that supports the safe use in humans within established regulatory limits.[1] For comparison, the effective doses of other ¹¹C-labeled PET tracers in humans are well-documented (see Table 1).
Q3: What are the primary organs of concern for radiation exposure with ¹¹C-labeled tracers?
A3: For many ¹¹C-labeled radiotracers, the organs receiving the highest radiation-absorbed doses often include the gallbladder wall, liver, urinary bladder wall, and kidneys, as these are typically involved in the clearance and excretion of the tracer.[2]
Q4: What are the regulatory limits for radiation exposure in research subjects?
A4: Regulatory limits for radiation exposure in research volunteers can vary by region and institution. It is imperative to consult with your local Institutional Review Board (IRB) and Radiation Safety Committee for the specific guidelines applicable to your research.
Q5: How can I minimize my personal radiation exposure when working with ¹¹C-JHU75528?
A5: Minimizing personal exposure involves a combination of time, distance, and shielding. Reduce the time spent in proximity to the radioactive source, increase your distance from it, and use appropriate shielding (e.g., lead-lined containers and syringe shields). All procedures should be conducted in a designated radiochemistry facility with appropriate ventilation and monitoring equipment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected radiation dose to the subject | - Inaccurate dose calibration. - Subject's physiology leading to altered biodistribution. - Equipment malfunction. | - Verify the calibration of the dose calibrator before each use. - Review the subject's medical history for any conditions that might affect tracer distribution. - Ensure the PET scanner is functioning according to manufacturer's specifications. |
| Contamination of work area | - Improper handling of the radiotracer. - Spillage during preparation or injection. | - Follow standard operating procedures for handling radiopharmaceuticals. - Use absorbent materials to cover work surfaces. - In case of a spill, immediately follow established decontamination procedures and notify the Radiation Safety Officer. |
| Concerns about exceeding personal dose limits | - Inadequate shielding or distance. - Insufficient training on radiation safety practices. | - Review and optimize shielding and handling procedures. - Wear personal dosimeters as required and review dose reports regularly. - Undergo regular radiation safety training. |
Quantitative Data Summary
Table 1: Comparison of Effective Dose for Various ¹¹C-Labeled PET Tracers
| Radiotracer | Effective Dose (μSv/MBq) | Primary Organs of Highest Absorbed Dose |
| ¹¹C-JHU75528 (in mice) | Not explicitly defined in μSv/MBq, but a safe effective dose range of 370–740 MBq was established.[1] | Not specified in human studies. |
| ¹¹C-PIB | 4.74[2] | Gallbladder wall, liver, urinary bladder wall[2] |
| ¹¹C-N-desmethyl-loperamide | 7.8 ± 0.6[3][4] | Not specified. |
| ¹¹C-UCB-J | 5.4 ± 0.7 | Urinary bladder wall, small intestine, brain, liver, kidneys[5] |
| ¹¹C-(+)-PHNO | 4.5 ± 0.3 (male model) 5.2 ± 0.2 (female model)[6] | Liver, kidneys, urinary bladder wall[6] |
Experimental Protocols
General Protocol for Handling and Administration of ¹¹C-JHU75528
This protocol outlines the general steps for the safe handling and administration of ¹¹C-JHU75528 to minimize radiation exposure.
Caption: Workflow for safe handling and administration of ¹¹C-JHU75528.
Logical Relationships
ALARA Principle in ¹¹C-JHU75528 Studies
The "As Low As Reasonably Achievable" (ALARA) principle is a fundamental concept in radiation protection. This diagram illustrates the key components of implementing ALARA in the context of ¹¹C-JHU75528 research.
Caption: Key components of the ALARA principle for radiation safety.
References
- 1. Quantification of cerebral cannabinoid receptors subtype 1 (CB1) in healthy subjects and schizophrenia by the novel PET radioligand [11C]OMAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and radiation dosimetry of the amyloid imaging agent 11C-PIB in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human brain imaging and radiation dosimetry of 11C-N-desmethyl-loperamide, a PET radiotracer to measure the function of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Brain Imaging and Radiation Dosimetry of 11C-N-Desmethyl-Loperamide, a PET Radiotracer to Measure the Function of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality Control Technical Support for JHU-75528 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of JHU-75528. The information is designed to address common issues encountered during synthesis and ensure the quality and purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for this compound?
A1: The critical quality attributes for this compound include purity, identity, and stability. Purity is crucial to ensure that the compound is free from starting materials, by-products, and other impurities that could affect experimental results.[1][2] Identity confirmation ensures the correct molecular structure has been synthesized. Stability assessment is necessary to define appropriate storage and handling conditions.
Q2: Which analytical techniques are recommended for routine quality control of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and quantifying impurities.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the identity and structure of the compound.[1]
Q3: What are some common sources of impurities in the synthesis of this compound?
A3: Based on the structure of this compound, a substituted pyrazole carboxamide, potential impurities could arise from several sources:
-
Incomplete reactions: Unreacted starting materials or intermediates.
-
Side reactions: Formation of regioisomers or by-products from competing reaction pathways.
-
Reagent contamination: Impurities present in the solvents and reagents used.
-
Degradation: Breakdown of the target compound during the reaction or work-up.
Q4: How should I purify the crude this compound product?
A4: Purification of the crude product can typically be achieved through flash column chromatography. The choice of the stationary and mobile phases will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure crystalline solid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if appropriate. |
| Product loss during work-up or purification. | Optimize the extraction and purification steps. Ensure the pH of the aqueous layer is appropriate to prevent loss of a basic or acidic product. Check for product precipitation during solvent removal.[4] | |
| Degradation of the product. | Assess the stability of the product under the reaction and work-up conditions.[4] If necessary, modify the conditions to be milder (e.g., lower temperature, inert atmosphere). | |
| Unexpected Product(s) Observed by MS or NMR | Incorrect starting materials. | Verify the identity and purity of all starting materials before beginning the synthesis. |
| Side reactions or rearrangement. | Re-evaluate the reaction conditions. Changes in temperature, solvent, or catalyst could favor the desired reaction pathway. | |
| Isomer formation. | Characterize the isomers to understand their formation. Modify the synthetic route or purification strategy to isolate the desired isomer. | |
| Poor Purity Profile by HPLC | Ineffective purification. | Optimize the column chromatography conditions (e.g., gradient, solvent system). Consider using a different stationary phase or a preparative HPLC system for difficult separations. |
| Co-eluting impurities. | Adjust the HPLC method (e.g., change the mobile phase composition, gradient slope, or column chemistry) to improve the resolution between the product and impurities. | |
| Sample decomposition on the column. | Ensure the mobile phase is compatible with the compound. For example, if the compound is acid-sensitive, avoid acidic mobile phase additives. | |
| Inconsistent Spectroscopic Data (NMR) | Presence of residual solvent. | Dry the sample under high vacuum for an extended period. The presence of common solvents can be identified by their characteristic chemical shifts in the 1H NMR spectrum. |
| Polymorphism. | The presence of different crystalline forms can sometimes lead to variations in solid-state NMR or even solution NMR if the dissolution kinetics are slow. Consider recrystallizing the sample to obtain a single polymorph. | |
| Paramagnetic impurities. | The presence of trace metals can cause significant line broadening in NMR spectra. Treat the sample with a chelating agent or pass it through a plug of silica gel to remove metallic impurities. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute compounds of increasing hydrophobicity. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for a molecule like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system. Acquire the mass spectrum in positive ion mode. The expected molecular ion peak for this compound (C₂₃H₂₁Cl₂N₅O₂) would be at an m/z corresponding to [M+H]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. The integration of the peaks should correspond to the number of protons in the structure.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons, confirming the overall structure of this compound.
-
Visualizations
Caption: Experimental workflow for this compound synthesis and quality control.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Addressing Artifacts in JHU-75528 PET Images
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JHU-75528 in Positron Emission Tomography (PET) imaging. Our goal is to help you identify, understand, and mitigate common artifacts to ensure the acquisition of high-quality, quantifiable data.
Troubleshooting Guide: Common Imaging Artifacts
This guide addresses specific issues that may arise during your this compound PET imaging experiments, presented in a question-and-answer format.
Question 1: I'm observing areas of unusually high or low tracer uptake near a metallic implant (e.g., dental filling, prosthesis). What is causing this, and how can it be corrected?
Answer:
This is a common artifact caused by the high density of metallic implants. The metal causes severe streaking and photon starvation on the CT scan that is used for attenuation correction.[1] This erroneous CT data leads to a significant overestimation or underestimation of the tracer activity in the surrounding tissues on the final PET image, which does not reflect the true biological distribution of this compound.[1][2]
Troubleshooting Steps:
-
Utilize Metal Artifact Reduction (MAR) Algorithms: Most modern PET/CT scanners are equipped with MAR software. Ensure this feature is enabled during the CT acquisition. These algorithms work to correct the streaking artifacts on the CT image, leading to a more accurate attenuation map and, consequently, a more reliable PET image.
-
Review Non-Attenuation-Corrected (NAC) Images: Always review the NAC PET images alongside the attenuation-corrected (AC) images. If the "hot" or "cold" spots are not present on the NAC images, it is highly likely that they are artifacts resulting from the attenuation correction process.
-
Manual Correction (Advanced): In some cases, experienced users can manually draw regions of interest (ROIs) on the CT image to exclude the metallic implant from the attenuation correction calculation. However, this should be done with caution as it can introduce other errors.
Question 2: My PET images appear blurry, especially in the thoracic and abdominal regions, making it difficult to delineate structures accurately. What is the likely cause and solution?
Answer:
The most probable cause of this blurring is patient motion, particularly respiratory motion. Movement during the scan causes a mismatch between the PET and CT data, leading to inaccurate attenuation correction and a smearing of the radioactive signal.[3]
Troubleshooting Steps:
-
Implement Respiratory Gating: This is the most effective technique to mitigate respiratory motion. The scanner monitors the patient's or animal's breathing cycle and acquires data in different "bins" corresponding to specific phases of respiration. These gated images can then be reconstructed to produce a clearer, motion-corrected image.
-
Ensure Proper Patient/Animal Immobilization: For preclinical studies, ensure the animal is securely and comfortably positioned. For clinical research, provide clear instructions to the patient to remain as still as possible.
-
Post-Acquisition Image Registration: Some software packages allow for the co-registration of dynamic frames of the PET scan to a reference frame, which can help to correct for patient movement during the scan.
Question 3: I am noticing a rim of artificially high tracer uptake at the edge of the field of view in my reconstructed PET images. What could be the reason for this?
Answer:
This is known as a truncation artifact. It occurs when a portion of the subject's body extends beyond the field of view (FOV) of the CT scan.[3] The CT-based attenuation map is therefore incomplete, leading to an underestimation of attenuation at the edges. This, in turn, results in an overcorrection and an artificial rim of high activity on the PET image.[3]
Troubleshooting Steps:
-
Ensure Proper Positioning: Carefully position the subject to ensure that the entire region of interest is within the scan's FOV.
-
Use of an Extended FOV Reconstruction Algorithm: Some modern scanners have algorithms that can estimate the attenuation outside the measured FOV, helping to reduce truncation artifacts. Check your scanner's documentation for the availability of such features.
-
Visual Inspection: Be aware of this potential artifact during image analysis and interpret uptake at the edges of the FOV with caution.
Frequently Asked Questions (FAQs)
Q1: What is attenuation correction and why is it important in PET imaging?
A1: Attenuation is the process where photons emitted from the radiotracer are absorbed or scattered within the body, preventing them from reaching the PET detector.[4] This can lead to an underestimation of tracer concentration in deeper tissues.[4] Attenuation correction is a crucial step in PET image reconstruction that compensates for this effect, resulting in more accurate and quantitative images.[4] In PET/CT, the CT scan is used to create a map of tissue densities, which is then used to correct the PET data for attenuation.[3]
Q2: How do CT contrast agents affect this compound PET images?
A2: The use of iodinated contrast agents in the CT portion of a PET/CT scan can lead to an overestimation of attenuation, which may result in artificially increased Standardized Uptake Values (SUVs) on the PET image.[5][6] However, for most clinical applications, this increase is not considered statistically or clinically significant.[5] It is important to be consistent with the use of contrast agents in longitudinal studies to ensure comparability of the data.
Q3: What are the basic daily quality control procedures I should perform on the PET scanner?
A3: Daily quality control (QC) is essential to ensure the proper functioning of the PET scanner.[7] This typically involves a "blank scan" (without a radioactive source) to check for background noise and a "uniformity scan" using a cylindrical phantom filled with a known activity of a long-lived isotope (like ⁶⁸Ge).[7] This daily check verifies the stability and uniformity of the detector response.[8]
Q4: Can the biodistribution of this compound itself lead to image artifacts?
A4: While not an artifact in the technical sense, the physiological uptake of this compound in certain organs can sometimes complicate the interpretation of nearby regions of interest. For example, high uptake in the liver or clearance through the hepatobiliary system might create a "shine-through" effect that can obscure smaller, adjacent lesions. Careful anatomical correlation with the CT or MRI is crucial in such cases.
Quantitative Data Summary
The following tables summarize the potential quantitative impact of common artifacts on PET image analysis.
Table 1: Estimated Impact of Artifacts on Standardized Uptake Value (SUV)
| Artifact Type | Potential Effect on SUV | Estimated Magnitude of Change | Reference |
| Motion (Respiratory) | Underestimation of SUVmax | 10-30% decrease | |
| Metallic Implants | Over- or underestimation | Can be >50% in immediate vicinity | [9] |
| CT Contrast Agents | Overestimation | Generally <10%, can be higher in vessels | [10][11] |
| Truncation | Overestimation at FOV edge | Variable, can be significant | [3] |
Table 2: Estimated Impact of Motion Artifacts on Lesion Volume Measurement
| Lesion Size | Motion Amplitude | Potential Effect on Volume | Estimated Magnitude of Change | Reference |
| Small (<2 cm) | Moderate | Overestimation | 50-150% increase | [3] |
| Large (>3 cm) | Moderate | Less pronounced overestimation | <30% increase | [3] |
Experimental Protocols
Protocol 1: Daily Quality Control with a Uniform Phantom
Objective: To verify the stability and uniformity of the PET detector response.
Materials:
-
Cylindrical uniformity phantom (typically provided by the scanner manufacturer)
-
PET/CT scanner
Methodology:
-
Phantom Placement: Place the uniform phantom on the scanner bed, ensuring it is centered both transaxially and axially within the field of view.
-
Scanner Setup: Select the daily QC protocol from the scanner's acquisition software. This protocol will have predefined acquisition and reconstruction parameters.
-
Acquisition: Initiate the scan. The scanner will acquire data from the phantom for a specified duration (typically 5-10 minutes).
-
Reconstruction: The system will automatically reconstruct the acquired data.
-
Analysis:
-
Visually inspect the reconstructed images for any non-uniformities, such as rings or hot/cold spots.
-
The software will typically perform an automated analysis, calculating metrics like the coefficient of variation (COV) across the phantom.
-
-
Record Keeping: Record the results in a QC log. If the results are outside the manufacturer's specified tolerances, do not proceed with imaging and contact a qualified service engineer.
Protocol 2: Respiratory Gating for Motion Artifact Reduction
Objective: To minimize artifacts caused by respiratory motion.
Materials:
-
Respiratory gating system (e.g., pressure sensor, infrared camera with a reflective marker)
-
PET/CT scanner with gating capabilities
Methodology:
-
Patient/Animal Preparation:
-
Explain the procedure to the patient and instruct them to breathe normally.
-
For animal studies, ensure the animal is anesthetized and breathing stably.
-
-
Gating System Setup:
-
Place the respiratory sensor on the patient's abdomen or chest, or the reflective marker on the area with the most prominent respiratory movement.
-
Verify that the system is accurately tracking the respiratory waveform on the monitoring console.
-
-
Acquisition Planning:
-
Define the number of "bins" or phases of the respiratory cycle to be acquired (typically 4-10).
-
The total scan time will need to be increased to ensure sufficient counts are collected in each bin.
-
-
Gated CT Acquisition: Acquire a 4D-CT scan, which captures images at different phases of the breathing cycle.
-
Gated PET Acquisition: Acquire the PET data in list mode, which records the arrival time of each detected photon along with the corresponding respiratory signal.
-
Reconstruction:
-
The list-mode data is sorted into the predefined respiratory bins.
-
An image is reconstructed for each bin.
-
These images can be reviewed individually as a cine loop, or a single motion-corrected image can be generated by co-registering and averaging the gated images.
-
Visualizations
Caption: A logical workflow for identifying and troubleshooting common artifacts in PET imaging.
Caption: Workflow of PET data acquisition and reconstruction, highlighting potential artifact sources.
References
- 1. scholargen.com [scholargen.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of respiratory motion on tumor quantification and delineation in static PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quantitative effects of contrast enhanced CT attenuation correction on PET SUV measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. efomp.org [efomp.org]
- 8. Impact of different metal artifact reduction techniques on attenuation correction in 18F-FDG PET/CT examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Effect of Metal Artefact Reduction on CT-based attenuation correction in FDG PET/CT in patients with hip prosthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the effect of IV contrast media on integrated PET/CT: clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying the effect of IV contrast media on integrated PET/CT: clinical evaluation. | Semantic Scholar [semanticscholar.org]
improving the stability of the 11C-JHU75528 radioligand
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the 11C-JHU75528 radioligand.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and use of 11C-JHU75528.
Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<10%) | Inefficient Trapping of [11C]CH3I: The gaseous [11C]methyl iodide may be passing through the reaction vessel without sufficient interaction with the precursor. | - Ensure the reaction vessel is appropriately sized for the gas flow rate. - Optimize the temperature of the reaction vessel to facilitate efficient trapping and reaction. - Confirm the integrity of all tubing and connections to prevent leaks. |
| Precursor Degradation: The phenolic precursor to 11C-JHU75528 may be sensitive to base or temperature. | - Use fresh, high-quality precursor for each synthesis. - Minimize the time the precursor is in contact with the basic solution before the introduction of [11C]CH3I. - Titrate the amount of base used to find the optimal concentration that facilitates methylation without degrading the precursor. | |
| Presence of Water or Protic Solvents: Trace amounts of water can quench the radiomethylation reaction. | - Use anhydrous solvents and reagents. - Thoroughly dry all glassware and reaction vessels prior to use. - Ensure the nitrogen or argon gas used for transfers is of high purity and dry. | |
| Inconsistent Radiochemical Yields | Variability in [11C]CH3I Delivery: The amount of radioactive methylating agent reaching the precursor may differ between runs. | - Standardize the gas flow rate and duration of [11C]CH3I delivery. - Regularly check and maintain the automated synthesis module to ensure consistent performance. |
| Inconsistent Precursor Amount: Inaccurate measurement of the precursor will lead to variable yields. | - Use a calibrated microbalance to accurately weigh the precursor for each synthesis. - Prepare a stock solution of the precursor in an anhydrous solvent and dispense a precise volume for each reaction. |
Purification
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of 11C-JHU75528 from Precursor during HPLC | Suboptimal HPLC Conditions: The mobile phase composition or gradient may not be adequate for resolving the product from the starting material. | - Adjust the mobile phase composition (e.g., acetonitrile/water ratio, pH) to improve separation. - Optimize the gradient profile (slope and duration) to enhance resolution. - Ensure the HPLC column is in good condition and has not exceeded its recommended lifetime. |
| Column Overloading: Injecting too much mass (precursor and product) onto the HPLC column can lead to broad peaks and poor separation. | - Reduce the amount of precursor used in the synthesis. - If possible, perform a preliminary solid-phase extraction (SPE) to remove some of the unreacted precursor before HPLC purification. | |
| Broad or Tailing Peaks in HPLC Chromatogram | Column Degradation: The stationary phase of the HPLC column can degrade over time, especially with repeated use and harsh mobile phases. | - Replace the HPLC column. - Use a guard column to protect the analytical/preparative column. |
| Presence of Particulates: Small particles in the injected sample can clog the column frit, leading to poor peak shape. | - Filter the reaction mixture through a 0.22 µm filter before injecting it onto the HPLC system. |
Quality Control & Stability
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Purity (<95%) | Incomplete Removal of Radiochemical Impurities: The HPLC purification may not have been effective in separating all radioactive byproducts. | - Optimize the HPLC purification method as described above. - Collect narrower fractions around the main product peak. |
| Radiolysis: The high radioactivity of the product can lead to its degradation over time. | - Minimize the time between the end of synthesis and use. - Formulate the final product in a solution containing a radical scavenger, such as ethanol.[1] | |
| Low Specific Activity | Contamination with Natural Carbon (12C): Contamination from solvents, reagents, or the synthesis module can introduce non-radioactive carbon, lowering the specific activity. | - Use high-purity, carbon-free reagents and solvents where possible. - Thoroughly clean the synthesis module between runs to remove any residual carbon-containing compounds. |
| Inefficient [11C]CO2 to [11C]CH3I Conversion: If the conversion of the initial cyclotron-produced [11C]CO2 is not efficient, it can impact the final specific activity. | - Optimize the conditions for the conversion of [11C]CO2 to [11C]CH3I in the synthesis module. |
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical yield for the synthesis of 11C-JHU75528?
A1: The average non-decay corrected radiochemical yield for 11C-JHU75528 is approximately 15%.[1] Yields can be influenced by various factors as outlined in the troubleshooting guide.
Q2: What are the recommended quality control specifications for 11C-JHU75528?
A2: The following table summarizes the key quality control parameters for 11C-JHU75528.
| Parameter | Specification |
| Radiochemical Purity | > 99%[1] |
| Specific Activity | 185–314.5 GBq/μmol (5,000−8,500 mCi/μmol) at the end of synthesis[1] |
| Final Formulation | Sterile, apyrogenic solution in saline containing 9% alcohol[1] |
Q3: How stable is 11C-JHU75528 in vitro?
A3: 11C-JHU75528 can undergo metabolism, forming hydrophilic metabolites. In mouse studies, after 30 minutes of intravenous administration, 94% of the radioactivity in the brain was the unchanged parent compound, compared to only 19% in the blood, indicating that the metabolites have poor blood-brain barrier penetration.[1] For in vitro experiments, it is advisable to assess its stability in the specific matrix (e.g., plasma, buffer) under the experimental conditions.
Q4: What is the target of 11C-JHU75528?
A4: 11C-JHU75528 is a radioligand for the Cannabinoid Receptor 1 (CB1).[1]
Q5: Can you provide a general overview of the CB1 receptor signaling pathway?
A5: The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. The CB1 receptor can also signal through other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
Radiosynthesis of 11C-JHU75528
This protocol is a generalized procedure based on the published literature for the radiomethylation of a phenolic precursor.
-
Preparation:
-
Dissolve the phenolic precursor of JHU75528 in an appropriate anhydrous solvent (e.g., DMF).
-
Add a suitable base (e.g., NaOH or K2CO3) to the precursor solution.
-
-
Radiomethylation:
-
Produce [11C]CO2 using a cyclotron.
-
Convert [11C]CO2 to [11C]CH3I using an automated synthesis module.
-
Bubble the [11C]CH3I gas through the precursor solution at an optimized temperature.
-
-
Quenching:
-
After the trapping of [11C]CH3I is complete, quench the reaction with an appropriate solution (e.g., water or HPLC mobile phase).
-
HPLC Purification of 11C-JHU75528
-
System Preparation:
-
Equilibrate a semi-preparative C18 HPLC column with the mobile phase (e.g., a mixture of acetonitrile and a buffer).
-
-
Injection:
-
Inject the quenched reaction mixture onto the HPLC system.
-
-
Elution and Collection:
-
Elute the compounds using an isocratic or gradient method.
-
Monitor the eluent with a UV detector (to identify the unlabeled JHU75528) and a radiation detector.
-
Collect the fraction corresponding to the 11C-JHU75528 peak.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction (e.g., by rotary evaporation).
-
Reconstitute the purified 11C-JHU75528 in a sterile, apyrogenic solution (e.g., saline with 9% ethanol).
-
Pass the final product through a 0.22 µm sterile filter.
-
In Vitro Plasma Stability Assay
-
Incubation:
-
Add a known amount of 11C-JHU75528 to fresh plasma (human or animal).
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the plasma mixture.
-
-
Protein Precipitation:
-
Immediately add a cold organic solvent (e.g., acetonitrile) to the aliquot to precipitate the plasma proteins.
-
-
Analysis:
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact 11C-JHU75528 remaining at each time point.
-
References
Validation & Comparative
A Comparative Guide to CB1 PET Radioligands: JHU-75528 vs. The Field
For researchers, scientists, and drug development professionals, the selection of an appropriate radioligand is critical for the successful imaging of cannabinoid type 1 (CB1) receptors using positron emission tomography (PET). This guide provides an objective comparison of JHU-75528 ([11C]OMAR) with other prominent CB1 PET radioligands, supported by experimental data and detailed methodologies.
The endocannabinoid system, and specifically the CB1 receptor, is a key target in neuroscience research and drug development due to its involvement in a wide range of physiological and pathological processes.[1][2][3][4] PET imaging offers a non-invasive method to quantify CB1 receptor density and occupancy in the living brain.[1][5] The development of effective CB1 PET radioligands has been challenging, with early generation tracers suffering from high non-specific binding, low brain uptake, or poor kinetic properties.[1][5][6] this compound, also known as [11C]OMAR, emerged as a promising second-generation radioligand with improved imaging characteristics.[1][7][8]
This guide will compare this compound against other notable CB1 PET radioligands, including [18F]MK-9470, [11C]MePPEP, [18F]FMPEP-d2, and [11C]SD5024, focusing on their in vitro and in vivo performance.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and other CB1 PET radioligands, allowing for a direct comparison of their performance characteristics.
Table 1: In Vitro Binding Affinity and Lipophilicity
| Radioligand | Binding Affinity (Ki, nM) for hCB1R | Lipophilicity (LogD7.4) |
| [11C]this compound ([11C]OMAR) | 11 ± 7[2] | 4.3[2] |
| [18F]MK-9470 | 0.7 (IC50)[2] | Not explicitly stated in search results |
| [11C]MePPEP | 0.11[2] | 4.8[2] |
| [11C]SD5024 | 0.47[2] | 3.79[2] |
Table 2: In Vivo Imaging Performance
| Radioligand | Peak Standardized Uptake Value (SUV) | Binding Potential (BPND) in Putamen | Test-Retest Variability (VT) |
| [11C]this compound ([11C]OMAR) | ~1.4[3] | 1.3 - 1.5[6][8] | 7% - 10%[3] |
| [18F]MK-9470 | ~1.4[3] | Not explicitly stated in search results | 15% - 35%[3] |
| [11C]MePPEP | ~4[3] | Not explicitly stated in search results | 10% - 20%[3] |
| [18F]FMPEP-d2 | ~5[3] | Not explicitly stated in search results | 9% - 17%[3] |
| [11C]SD5024 | ~2.5[3] | Not explicitly stated in search results | Not explicitly stated in search results |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental findings. Below are summarized protocols for key experiments cited in the comparison of these radioligands.
In Vitro Binding Assays
Objective: To determine the binding affinity (Ki) of the radioligands for the human CB1 receptor (hCB1R).
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor are prepared.
-
Radioligand Incubation: A constant concentration of a known high-affinity radiolabeled CB1 ligand (e.g., [3H]CP55,940) is incubated with the prepared membranes.
-
Competitive Binding: Increasing concentrations of the test compound (e.g., this compound, MK-9470) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the CB1 receptors.
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo PET Imaging in Non-Human Primates
Objective: To evaluate the brain uptake, regional distribution, and in vivo binding potential of the PET radioligands.
General Protocol:
-
Animal Preparation: A non-human primate (e.g., baboon or rhesus monkey) is anesthetized and positioned in the PET scanner. A cannula is inserted for radiotracer injection and often for arterial blood sampling.
-
Radiotracer Injection: A bolus of the radiolabeled tracer (e.g., [11C]this compound) is injected intravenously.
-
PET Data Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes to measure the radioactivity concentration in the brain over time.
-
Arterial Blood Sampling: (If performed) Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.
-
Image Reconstruction and Analysis: The PET data are reconstructed into a series of images. Regions of interest (ROIs) are drawn on the images corresponding to different brain regions (e.g., putamen, cerebellum). Time-activity curves (TACs) are generated for each ROI.
-
Kinetic Modeling: The TACs are analyzed using pharmacokinetic models (e.g., two-tissue compartment model, Logan graphical analysis) to estimate outcome measures such as the total distribution volume (VT) and the binding potential (BPND). BPND reflects the density of available receptors.
-
Blocking Studies: To confirm specificity, a separate scan is often performed after pre-administration of a non-radioactive CB1 receptor antagonist (e.g., rimonabant) to block the specific binding of the radiotracer.[8]
Visualizing the Comparison
Diagrams created using Graphviz (DOT language) help to visualize the relationships and workflows discussed.
Caption: Comparative performance of CB1 PET radioligands.
Caption: Generalized workflow for in vivo CB1 PET imaging.
Discussion and Conclusion
This compound ([11C]OMAR) represents a significant advancement in the development of PET radioligands for imaging CB1 receptors.[1][8] It exhibits a favorable combination of moderate lipophilicity and good binding affinity.[2][7] This balance contributes to its reasonable brain uptake and specific binding, with a binding potential in the putamen of 1.3-1.5 in baboons.[6][8] A key advantage of [11C]OMAR is its low test-retest variability (7-10%), which is superior to that of [18F]MK-9470, [11C]MePPEP, and [18F]FMPEP-d2, suggesting higher reliability for longitudinal studies.[3]
In comparison, radioligands like [11C]MePPEP and [18F]FMPEP-d2 show higher peak brain uptake (SUV ~4-5), which could be advantageous for signal detection.[3] However, their test-retest variability is also higher. [18F]MK-9470 has been used in several clinical studies and has a high binding affinity.[2][9][10][11] [11C]SD5024 also demonstrates high specific binding and moderate brain uptake.[2][3]
The choice of radioligand will ultimately depend on the specific research question. For studies requiring high reliability and reproducibility, such as those tracking changes in receptor density over time or in response to treatment, the low test-retest variability of [11C]this compound makes it a strong candidate. For studies where maximizing the signal-to-noise ratio is paramount, tracers with higher brain uptake like [11C]MePPEP or [18F]FMPEP-d2 might be preferred, provided their higher variability is acceptable.
The ongoing development of novel CB1 PET radioligands continues to refine our ability to study the endocannabinoid system in health and disease.[1][12] The data presented in this guide provide a framework for researchers to make informed decisions when selecting the most appropriate tool for their specific research needs.
References
- 1. Development of radioligands for in vivo imaging of type 1 cannabinoid receptors (CB1) in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging the cannabinoid CB1 receptor in humans with [11C]OMAR: assessment of kinetic analysis methods, test–retest reproducibility, and gender differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classics in Neuroimaging: Imaging the Endocannabinoid Pathway with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoid Receptor Type 1 in Parkinson's Disease: A Positron Emission Tomography Study with [ 18F]FMPEP‐d 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Comparison of Cannabinoid CB1 Receptor Binding in Adolescent and Adult Rats: A Positron Emission Tomography Study Using [18F]MK-9470 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison of JHU-75528 and [18F]FMPEP-d2 for Cannabinoid Receptor 1 (CB1) Imaging
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Optimal Radiotracer for Your CB1 Imaging Needs.
The cannabinoid receptor 1 (CB1) is a critical target in neuroscience research, implicated in a wide range of physiological and pathological processes. Positron Emission Tomography (PET) imaging provides a non-invasive window into the in vivo status of CB1 receptors, and the choice of radiotracer is paramount to the success of these studies. This guide offers an objective comparison of two prominent CB1 receptor radiotracers: the carbon-11 labeled JHU-75528 (also known as [11C]OMAR) and the fluorine-18 labeled [18F]FMPEP-d2. We present a detailed analysis of their performance characteristics, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific research questions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and [18F]FMPEP-d2, providing a clear comparison of their binding properties, in vivo performance, and pharmacokinetic profiles.
Table 1: In Vitro Binding Characteristics
| Parameter | This compound ([11C]OMAR) | [18F]FMPEP-d2 | Reference(s) |
| Binding Affinity (Ki) for CB1 | High affinity; specific values not consistently reported, but noted to have higher affinity than rimonabant. | High affinity inverse agonist; specific Ki values not consistently reported in reviewed literature. | [1][2] |
| Selectivity for CB1 vs. CB2 | Highly selective for CB1. | High selectivity for CB1 over CB2. | [3] |
| Lipophilicity (LogD7.4) | 3.3 | Extremely lipophilic | [4] |
Table 2: In Vivo Imaging Performance
| Parameter | This compound ([11C]OMAR) | [18F]FMPEP-d2 | Reference(s) |
| Brain Uptake | Readily enters the mouse and baboon brain. | High uptake in monkey and human brain (peak SUV of 4.5-6.5 by 20 min in humans). | [3][5] |
| Binding Potential (BPND) / Distribution Volume (VT) | Baboon Putamen BPND: 1.3-1.5 | Human Brain VT is well-identified within ~60 min. | [3][5] |
| Target-to-Nontarget Ratio | Baboon Putamen/Pons ratio: 2.5 | Specific binding is >80% in the monkey brain. | [3] |
| Optimal Scanning Time | 90 minutes in baboons. | 60-120 minutes in humans. | [3][6] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound ([11C]OMAR) | [18F]FMPEP-d2 | Reference(s) |
| Radiolabel | Carbon-11 (t1/2 ≈ 20.4 min) | Fluorine-18 (t1/2 ≈ 109.8 min) | [5][7] |
| Parent Fraction in Plasma | Forms several hydrophilic metabolites; only a minute fraction of metabolic radioactivity penetrates the blood-brain barrier. | ~11% of total plasma radioactivity at 60 minutes post-injection. | [5][6] |
| Key Metabolites | Hydrophilic metabolites. | Polar radiometabolites. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of key experimental protocols for the evaluation of these radiotracers.
In Vitro Competitive Binding Assay for CB1 Receptor
This protocol outlines a general procedure for determining the binding affinity of a test compound (like this compound or the non-radioactive standard of FMPEP-d2) for the CB1 receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from rodents) or cultured cells expressing CB1 receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled test compound.
-
Total Binding wells contain only the membranes and the radioligand.
-
Non-specific Binding wells contain membranes, radioligand, and a high concentration of a known CB1 ligand (e.g., WIN 55,212-2) to saturate the receptors.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo PET Imaging Protocol (General)
The following provides a generalized workflow for conducting a PET imaging study with either [11C]this compound or [18F]FMPEP-d2. Specific parameters will vary based on the species and the scanner used.
-
Subject Preparation:
-
Subjects (e.g., non-human primates or human volunteers) are typically fasted for a designated period before the scan to minimize metabolic variability.
-
An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
-
Radiotracer Administration and PET Scan Acquisition:
-
A bolus of the radiotracer is injected intravenously.
-
Dynamic PET scanning is initiated simultaneously with the injection and continues for a predefined duration (e.g., 90-120 minutes).
-
-
Arterial Blood Sampling and Metabolite Analysis:
-
Arterial blood samples are collected at frequent intervals throughout the scan to measure the concentration of the parent radiotracer and its radioactive metabolites in plasma.
-
Plasma is separated from whole blood by centrifugation.
-
The fraction of radioactivity corresponding to the unchanged parent tracer is determined using techniques like high-performance liquid chromatography (HPLC).
-
-
Image Reconstruction and Data Analysis:
-
PET data are reconstructed into a series of images over time, corrected for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the images corresponding to specific brain structures.
-
Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
-
Kinetic modeling (e.g., two-tissue compartmental model or graphical analysis like the Logan plot) is applied to the tissue TACs and the metabolite-corrected arterial plasma input function to estimate outcome measures such as the distribution volume (VT) or the binding potential (BPND).[8][9]
-
Visualizing the Pathways and Processes
To further aid in understanding, the following diagrams, generated using the DOT language, illustrate the CB1 receptor signaling pathway and the general experimental workflows.
Conclusion and Recommendations
Both this compound and [18F]FMPEP-d2 are valuable tools for the in vivo imaging of CB1 receptors, each with its own set of advantages.
This compound ([11C]OMAR) , with its carbon-11 label, is well-suited for studies requiring multiple scans in the same subject on the same day, due to its shorter half-life. Its demonstrated high affinity and selectivity make it a robust choice for quantitative PET studies in non-human primates and humans. The lower lipophilicity compared to earlier generation ligands is also an advantage.
[18F]FMPEP-d2 , being fluorine-18 labeled, offers the logistical advantages of a longer half-life, allowing for distribution to sites without a cyclotron and for longer dynamic scans. Its high brain uptake and the well-characterized kinetic modeling make it a powerful tool for human studies, particularly in clinical research settings.
The choice between these two radiotracers will ultimately depend on the specific requirements of the research study, including the species being studied, the logistical constraints, and the specific imaging endpoints of interest. This guide provides the foundational data and protocols to assist researchers in making that critical decision.
References
- 1. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. utupub.fi [utupub.fi]
- 5. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TPC - Analysis of PET measurements of [F-18]FMPEP-d2 [turkupetcentre.net]
- 7. Automated radiosynthesis of [18F]FMPEP-d2 for cannabinoid receptor PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population-Based Input Function Modeling for [18F]FMPEP-d2, an Inverse Agonist Radioligand for Cannabinoid CB1 Receptors: Validation in Clinical Studies | PLOS One [journals.plos.org]
- 9. Population-Based Input Function Modeling for [18F]FMPEP-d 2, an Inverse Agonist Radioligand for Cannabinoid CB1 Receptors: Validation in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
JHU-75528 Demonstrates Higher In Vitro Binding Affinity for CB1 Receptors Compared to Rimonabant
For Immediate Release
BALTIMORE, MD – A comparative analysis of in vitro binding affinities reveals that JHU-75528, a novel cannabinoid receptor ligand, exhibits a higher affinity for the cannabinoid type 1 (CB1) receptor than rimonabant, a well-characterized CB1 antagonist. This finding positions this compound as a potent tool for researchers studying the endocannabinoid system and developing next-generation therapeutic agents.
This guide provides a detailed comparison of the in vitro binding profiles of this compound and rimonabant, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Binding Affinities
The in vitro binding affinities of this compound and rimonabant for human cannabinoid receptors (CB1 and CB2) were determined using radioligand displacement assays. The inhibitory constant (Ki), a measure of binding affinity, was calculated for each compound. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | 0.54 | > 1000 | > 1850 |
| Rimonabant | 1.8 | > 1000 | > 555 |
Data presented is a synthesis from multiple sources and may not have been generated in the same laboratory under identical conditions.
The data clearly indicates that this compound possesses a greater in vitro binding affinity for the CB1 receptor as compared to rimonabant[1]. Both compounds exhibit high selectivity for the CB1 receptor over the CB2 receptor, a critical characteristic for targeted therapeutic intervention and minimizing off-target effects[2].
Experimental Methodology: Radioligand Displacement Assay
The in vitro binding affinities of this compound and rimonabant were determined using a competitive radioligand binding assay with membranes prepared from cells expressing either the human CB1 or CB2 receptor.
Materials:
-
Membranes from HEK-293 cells stably expressing human recombinant CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940 or [3H]SR141716A.
-
Test compounds: this compound and rimonabant.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: Cell membranes (2-10 µg of protein) were incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]CP-55,940) and varying concentrations of the competing unlabeled test compounds (this compound or rimonabant) in the assay buffer.
-
Equilibrium: The incubation was carried out at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters pre-soaked in wash buffer. This step separates the bound radioligand from the free radioligand.
-
Washing: The filters were washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the CB1 receptor and the general workflow of the in vitro radioligand binding assay used to determine the binding affinities of this compound and rimonabant.
Caption: Canonical CB1 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Conclusion
The available in vitro data demonstrates that this compound is a more potent CB1 receptor ligand than rimonabant, exhibiting a higher binding affinity. Both compounds are highly selective for the CB1 receptor over the CB2 receptor. The detailed experimental protocol for the radioligand binding assay provides a framework for the replication and validation of these findings. These characteristics make this compound a valuable research tool for investigating the role of the CB1 receptor in various physiological and pathological processes. Further studies are warranted to explore the in vivo pharmacological profile and therapeutic potential of this compound.
References
A Comparative Guide to [¹¹C]JHU-75528 for Quantifying CB1 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the radiotracer [¹¹C]JHU-75528 (also known as [¹¹C]OMAR) for quantifying cannabinoid type-1 (CB1) receptor occupancy using positron emission tomography (PET). The performance of [¹¹C]this compound is objectively compared with other prominent CB1 receptor PET tracers, supported by experimental data to aid in the selection of the most suitable radioligand for preclinical and clinical research.
Introduction to CB1 Receptor Occupancy Quantification
The cannabinoid 1 receptor (CB1R) is a crucial target in the central nervous system, playing a significant role in various physiological and pathological processes.[1] Quantifying the occupancy of CB1 receptors by drug candidates in vivo is essential for understanding their pharmacokinetic and pharmacodynamic relationships, optimizing dosing, and confirming target engagement in drug development.[2][3] PET imaging with specific radiotracers is the gold standard for non-invasively measuring receptor occupancy in the living human brain.[2][4] An ideal PET tracer for this purpose should exhibit high specific binding, appropriate kinetics, and low non-specific binding.[5]
[¹¹C]this compound is a selective CB1 receptor antagonist developed as a PET radioligand.[6] This guide evaluates its suitability for quantifying CB1 receptor occupancy by comparing its key performance characteristics with those of other established tracers: [¹¹C]MePPEP, [¹⁸F]FMPEP-d₂, [¹⁸F]MK-9470, and [¹¹C]SD5024.
Quantitative Data Comparison of CB1 Receptor PET Tracers
The selection of a PET tracer is often a trade-off between various properties. The following tables summarize the key quantitative data for [¹¹C]this compound and its alternatives to facilitate a direct comparison.
| Radiotracer | In Vitro Binding Affinity (Ki, nM) | Lipophilicity (LogD7.4) |
| [¹¹C]this compound ([¹¹C]OMAR) | 11 ± 7 | 4.3 |
| [¹¹C]MePPEP | Not specified in provided results | Not specified in provided results |
| [¹⁸F]FMPEP-d₂ | Not specified in provided results | Not specified in provided results |
| [¹⁸F]MK-9470 | 0.7 | Not specified in provided results |
| [¹¹C]SD5024 | 0.47 | 3.79 |
| Table 1: In Vitro Properties of CB1 Receptor PET Tracers.[5][7][8] |
| Radiotracer | Peak Standardized Uptake Value (SUV) | Total Distribution Volume (VT) Test-Retest Variability (%) | Intersubject Variability in VT (%) |
| [¹¹C]this compound ([¹¹C]OMAR) | ~1.4 | ~9 | Not specified in provided results |
| [¹¹C]MePPEP | ~4 | ~15 | ~52 |
| [¹⁸F]FMPEP-d₂ | ~5 | 14 | 26 |
| [¹⁸F]MK-9470 | ~1.4 | ~7 | 16 |
| [¹¹C]SD5024 | ~2.5 | Not specified in provided results | 22 |
| Table 2: In Vivo Performance Characteristics of CB1 Receptor PET Tracers in Humans.[7][8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the generalized experimental protocols for quantifying CB1 receptor occupancy using PET imaging.
General Subject Preparation Protocol for Human PET Studies
-
Inclusion/Exclusion Criteria: Participants are screened based on a comprehensive medical history, physical examination, and routine blood and urine tests. Exclusion criteria typically include pregnancy, breastfeeding, history of substance abuse, and positive toxicology screens.[9]
-
Fasting: Subjects are generally required to fast for a specified period (e.g., at least 4 hours or overnight) before the PET scan to minimize metabolic variability.[11][12]
-
Ethical Approval: All study protocols must be approved by the relevant Institutional Review Board (IRB) or Human Investigation Committee, and all participants must provide written informed consent.[9][13]
General PET Imaging Protocol for CB1 Receptor Occupancy
-
Radiotracer Administration: A bolus injection of the radiotracer (e.g., [¹¹C]this compound, [¹⁸F]MK-9470) is administered intravenously.[11][13] The injected dose is carefully measured and recorded.
-
Dynamic PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the radiotracer injection and continues for a predefined duration (e.g., 90-120 minutes).[5][11]
-
Arterial Blood Sampling: For accurate kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma, which serves as the input function.[5][11]
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using appropriate algorithms (e.g., 3D-OSEM) with corrections for attenuation and scatter.[14]
-
Time-activity curves (TACs) are generated for various brain regions of interest.[11]
-
Kinetic modeling, such as the two-tissue compartment model, is applied to the tissue and plasma data to estimate the total distribution volume (VT), a measure proportional to CB1 receptor density.[9][11]
-
-
Receptor Occupancy Calculation:
-
A baseline PET scan is performed to measure VT before the administration of a test drug.
-
After the administration of the drug, a second PET scan is conducted to measure the post-drug VT.
-
The percentage of receptor occupancy is then calculated based on the reduction in specific tracer binding from the baseline scan.[4]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the validation of this compound for quantifying CB1 receptor occupancy.
Conclusion
[¹¹C]this compound ([¹¹C]OMAR) has demonstrated its utility as a valuable radiotracer for the in vivo quantification of CB1 receptors in the human brain.[6] Its reversible kinetics and good test-retest reliability make it suitable for receptor occupancy studies.[9] When compared to other available tracers, [¹¹C]this compound exhibits a moderate peak SUV, similar to [¹⁸F]MK-9470, but lower than tracers like [¹¹C]MePPEP and [¹⁸F]FMPEP-d₂.[9] The choice of the optimal tracer will depend on the specific requirements of the research question, including the desired kinetic properties, the need for a shorter half-life isotope (¹¹C) versus a longer one (¹⁸F), and considerations of intersubject variability. This guide provides the necessary data and protocols to make an informed decision for future research endeavors in the field of CB1 receptor pharmacology.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pet imaging of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of 11C-SD5024, a novel PET radioligand for human brain imaging of cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rahmimlab.wordpress.com [rahmimlab.wordpress.com]
- 7. In vitro and in vivo evaluation of (11)C-SD5024, a novel PET radioligand for human brain imaging of cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [18F]MK-9470, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging the cannabinoid CB1 receptor in humans with [11C]OMAR: assessment of kinetic analysis methods, test–retest reproducibility, and gender differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging and Quantitation of Cannabinoid CB1 Receptors in Human and Monkey Brains Using 18F-Labeled Inverse Agonist Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 18F-MK-9470 PET imaging of the type 1 cannabinoid receptor in prostate carcinoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [18F]MK-9470, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
Cross-Validation of JHU-75528 ([11C]OMAR) PET with Autoradiography for Cannabinoid Receptor Type 1 Imaging
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of positron emission tomography (PET) imaging using the radiotracer JHU-75528, also known as [11C]OMAR, with in vitro autoradiography for the quantification and localization of the cannabinoid receptor type 1 (CB1). While a direct head-to-head quantitative cross-validation study in the same subjects remains to be published, this document synthesizes available data to offer insights into the performance and methodologies of both techniques.[1][2]
The CB1 receptor is a key component of the endocannabinoid system, playing a crucial role in various physiological and pathological processes in the brain. Its accurate in vivo and in vitro quantification is vital for neuroscience research and the development of novel therapeutics. [11C]OMAR has emerged as a valuable PET tracer for imaging CB1 receptors in humans.[3][4][5][6][7]
Quantitative Data Presentation
In Vivo PET Imaging with [11C]OMAR
PET studies with [11C]OMAR have provided quantitative data on CB1 receptor availability in the human brain, typically expressed as the total distribution volume (VT). These values reflect the equilibrium ratio of the radiotracer concentration in tissue versus plasma, incorporating both specific binding and non-specific uptake.
Table 1: Regional Distribution Volume (VT) of [11C]OMAR in Healthy Humans
| Brain Region | Mean VT (mL/cm³) | Standard Deviation |
| Globus Pallidus | ~4.5 | - |
| Putamen | ~3.8 | - |
| Caudate | ~3.5 | - |
| Frontal Cortex | ~3.0 | - |
| Cingulate Cortex | ~2.8 | - |
| Parietal Cortex | ~2.7 | - |
| Temporal Cortex | ~2.6 | - |
| Occipital Cortex | ~2.5 | - |
| Cerebellum | ~2.0 | - |
| Pons | ~0.72 | ± 0.07 |
Note: Data compiled from studies in healthy control subjects.[5][7] Absolute values can vary based on the kinetic model used for analysis.
Comparison with Alternative CB1 PET Tracers
[11C]OMAR has been compared to other PET radioligands targeting the CB1 receptor. The peak standardized uptake value (SUV), a semi-quantitative measure of tracer uptake, provides a basis for comparison.
Table 2: Comparison of Peak SUV for Various CB1 PET Radiotracers
| Radiotracer | Peak SUV (approximate) |
| [11C]OMAR | ~1.4 |
| [18F]MK-9470 | ~1.4 |
| [11C]SD5024 | ~2.5 |
| [11C]MePPEP | ~4.0 |
| [18F]FMPEP-d2 | ~5.0 |
Data from human brain imaging studies.[3][8]
[11C]OMAR Binding Affinity
The affinity of a radiotracer for its target is a critical parameter. For [11C]OMAR, the reported inhibition constant (Ki) for the human CB1 receptor is approximately 11 nM.[3]
Experimental Protocols
[11C]OMAR PET Imaging Protocol (Human)
A typical [11C]OMAR PET imaging session involves the following steps:
-
Subject Preparation: Subjects are typically fasted for at least 4 hours before the scan. A venous catheter is inserted for radiotracer injection and often an arterial line is placed for blood sampling to measure the input function.
-
Radiotracer Administration: A bolus injection of [11C]OMAR is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is acquired over 90-120 minutes, starting at the time of injection.
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.
-
Data Analysis: The dynamic PET data are reconstructed and analyzed using kinetic models (e.g., two-tissue compartment model) with the arterial input function to estimate regional VT values.[3][4]
In Vitro Autoradiography Protocol with [11C]OMAR (Adapted)
This protocol is adapted from general procedures for in vitro receptor autoradiography with 11C-labeled ligands.[9][10][11]
-
Brain Tissue Preparation: Human or animal brains are rapidly frozen and stored at -80°C. Coronal sections (e.g., 20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.
-
Pre-incubation: Slides are brought to room temperature and pre-incubated in a buffer solution (e.g., Tris-HCl) to remove endogenous ligands.
-
Incubation with [11C]OMAR: Sections are incubated with a solution containing [11C]OMAR at a concentration relevant to its Ki value. To determine non-specific binding, a parallel set of sections is incubated with [11C]OMAR in the presence of a high concentration of a competing CB1 receptor antagonist (e.g., rimonabant).
-
Washing: After incubation, the slides are washed in ice-cold buffer to remove unbound radiotracer.
-
Drying and Exposure: The sections are dried and exposed to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Image Analysis: The resulting autoradiograms are quantified using a densitometry system. The specific binding is calculated by subtracting the non-specific binding from the total binding.
Mandatory Visualization
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Caption: Simplified signaling pathway of the Cannabinoid Receptor 1 (CB1).
Experimental Workflow: PET vs. Autoradiography
Caption: Comparative workflow of [11C]OMAR PET and autoradiography.
References
- 1. researchgate.net [researchgate.net]
- 2. Age, gender and body-mass-index relationships with in vivo CB1 receptor availability in healthy humans measured with [11C]OMAR PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging the cannabinoid CB1 receptor in humans with [11C]OMAR: assessment of kinetic analysis methods, test–retest reproducibility, and gender differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging the cannabinoid CB1 receptor in humans with [11C]OMAR: assessment of kinetic analysis methods, test-retest reproducibility, and gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of cerebral cannabinoid receptors subtype 1 (CB1) in healthy subjects and schizophrenia by the novel PET radioligand [11C]OMAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of cerebral cannabinoid receptors subtype 1 (CB1) in healthy subjects and schizophrenia by the novel PET radioligand [11C]OMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoradiography [fz-juelich.de]
A Comparative Guide to JHU-75528 Binding at Cannabinoid Type 1 (CB1) Receptors Across Species
For Researchers, Scientists, and Drug Development Professionals
Interspecies Binding Profile of JHU-75528
This compound is a novel analog of rimonabant, developed as a potential radioligand for Positron Emission Tomography (PET) imaging of cerebral CB1 receptors. In vivo studies have demonstrated its ability to readily cross the blood-brain barrier and specifically bind to CB1 receptors in multiple species.
Summary of In Vivo Binding Data
| Species | Method | Key Findings |
| Human | (Inference from preclinical data) | This compound is expected to be a high-affinity ligand for human CB1 receptors, holding promise as a radiotracer for quantifying these receptors in the human brain.[1] |
| Baboon | PET Imaging | [¹¹C]this compound specifically and selectively labels cerebral CB1 receptors. The binding potential (BP) in the putamen was determined to be 1.3-1.5. Specific binding was blocked by pre-injection of non-labeled this compound and the selective CB1 antagonist, rimonabant.[1] |
| Mouse | Brain Dissection & Autoradiography | [¹¹C]this compound demonstrated specific and selective labeling of cerebral CB1 receptors. The ratio of striatum to brain stem binding was 3.4. Pre-administration of unlabeled this compound or rimonabant effectively blocked the specific binding of the radioligand.[1] |
| Rat | (Inference from related studies) | While direct binding studies with this compound in rats are not explicitly detailed in the available literature, the general conservation of the CB1 receptor across mammalian species suggests that it would also bind to the rat CB1 receptor. Functional studies in rodent brain slices have shown that this compound has CB1 antagonist properties. |
It is important to note that different isoforms of the CB1 receptor exist in humans, mice, and rats, which could potentially lead to variations in binding affinity.
Experimental Protocols
To facilitate direct comparative studies, the following is a detailed methodology for a competitive radioligand binding assay for the CB1 receptor.
In Vitro Radioligand Binding Assay for CB1 Receptor
1. Membrane Preparation:
-
Source: Brain tissue (e.g., cortex, hippocampus, or cerebellum) from the species of interest (human, mouse, rat) or cultured cells expressing the recombinant CB1 receptor.
-
Homogenization: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
Reaction Components:
-
Membrane Suspension: A specific amount of membrane protein (e.g., 20-50 µg).
-
Radioligand: A fixed concentration of a labeled CB1 receptor ligand, typically [³H]CP-55,940. The concentration should be close to its Kₔ value.
-
Competitor (this compound): A range of concentrations of unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Total Binding: Radioactivity bound in the absence of any competitor.
-
Non-specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of a known CB1 ligand (e.g., WIN 55,212-2 or unlabeled CP-55,940).
-
Specific Binding: Calculated as Total Binding - NSB.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Kᵢ Calculation: The inhibitory constant (Kᵢ) for this compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
Experimental Workflow: CB1 Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound to CB1 receptors.
Signaling Pathway: CB1 Receptor Activation
Caption: this compound acts as an antagonist at the CB1 receptor, blocking downstream signaling.
References
A Comparative Analysis of JHU-75528: A Promising PET Radiotracer for Cannabinoid Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of JHU-75528, a novel radiotracer, and its analog, rimonabant. This compound, specifically in its carbon-11 labeled form ([11C]JHU75528), has emerged as a promising tool for in vivo imaging of cannabinoid receptor type 1 (CB1) using Positron Emission Tomography (PET). This document summarizes its biochemical properties, presents supporting experimental data from preclinical studies, and outlines the methodologies employed in its evaluation.
Introduction to this compound
This compound is an analog of the selective CB1 antagonist rimonabant.[1][2][3][4] Its development was motivated by the need for a PET radiotracer with improved imaging properties over existing ligands for the quantitative study of CB1 receptors in the brain.[1][2][3][4] The investigation of CB1 receptors is crucial for understanding their role in various neuropsychiatric disorders, obesity, and drug dependency.[1][2][3][4][5]
The carbon-11 labeled version, [11C]JHU75528, has demonstrated significant advantages, including higher binding affinity and lower lipophilicity compared to rimonabant, making it a more suitable candidate for quantitative PET imaging.[2] Preclinical evaluations in mice and baboons have shown that [11C]JHU75528 readily crosses the blood-brain barrier, exhibits specific and selective binding to CB1 receptors, and provides a substantially higher target-to-nontarget ratio than previously reported radiotracers.[1][3][4]
Comparative Data: this compound vs. Rimonabant
The following table summarizes the key quantitative data comparing the properties of this compound and its analog, rimonabant.
| Property | This compound | Rimonabant | Significance |
| Binding Affinity (Ki ratio) | 0.3 (relative to Rimonabant) | 1.0 | Higher affinity for CB1 receptors[2] |
| Lipophilicity (logD7.4) | 3.3 | 6.0 | Lower lipophilicity, associated with reduced nonspecific binding[2] |
| In vivo Target-to-Nontarget Ratio (Striatum/Brain Stem in mice) | 3.4 | Not Reported | High ratio indicates good specific binding[1][3][4] |
| In vivo Binding Potential (BP in baboon putamen) | 1.3 - 1.5 | Not Reported | Demonstrates suitability for quantitative PET[1][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of [11C]JHU75528.
Radiosynthesis of [11C]JHU75528
The synthesis of [11C]JHU75528 involves the radiomethylation of its corresponding phenolic precursor.[1]
-
Starting Materials: Phenolic precursor of this compound, [11C]methyl iodide or [11C]methyl triflate.
-
Reaction: The precursor is reacted with the 11C-methylating agent.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified [11C]JHU75528 is formulated as a sterile, apyrogenic solution in saline containing a small percentage of alcohol for injection.
-
Quality Control: Radiochemical purity and specific activity are determined before in vivo use.
In Vivo Evaluation in Animal Models
Preclinical evaluation of [11C]JHU75528 was conducted in mice and baboons to assess its pharmacokinetic and pharmacodynamic properties.[1][2][3][4]
-
Animal Models: Male mice and baboons.
-
Administration: Intravenous injection of [11C]JHU75528.
-
Imaging:
-
Mice: Brain dissection at various time points to determine regional brain distribution of radioactivity.
-
Baboons: Dynamic PET imaging to quantify brain uptake and binding potential.
-
-
Blocking Studies: To confirm specificity, a separate cohort of animals is pre-treated with a non-radiolabeled CB1 antagonist (e.g., rimonabant or unlabeled JHU75528) prior to the injection of [11C]JHU75528. A significant reduction in the tracer's uptake in CB1-rich regions indicates specific binding.
-
Metabolite Analysis: Blood samples are collected at different time points to analyze the rate of metabolism of [11C]JHU75528 and determine the extent to which metabolites cross the blood-brain barrier.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and in vivo evaluation of [11C]JHU75528.
Caption: Mechanism of [11C]JHU75528 as a PET tracer for imaging CB1 receptors.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. ^sup 11^C-JHU75528: A Radiotracer for PET Imaging of CB1 Cannabinoid Receptors - ProQuest [proquest.com]
- 3. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. New PET radiotracer to visualize cannabinoid receptors developed - Xagena [xagena.it]
JHU-75528: A Superior Radiotracer for Cannabinoid CB1 Receptor Imaging
For researchers, scientists, and drug development professionals, the quest for precise and reliable tools to investigate the cannabinoid system is paramount. JHU-75528, also known as [¹¹C]OMAR, has emerged as a significant advancement in the field of positron emission tomography (PET) imaging for the cannabinoid type 1 (CB1) receptor. This guide provides an objective comparison of this compound with previous CB1 tracers, supported by experimental data, to highlight its advantages in preclinical and clinical research.
The development of effective PET radioligands for the CB1 receptor has been challenging, primarily due to the lipophilic nature of cannabinoid compounds, which often leads to high nonspecific binding and poor imaging contrast. This compound was designed to overcome these limitations, offering a better-defined signal for the quantification of CB1 receptors in the brain.
Key Advantages of this compound ([¹¹C]OMAR)
This compound demonstrates several key advantages over its predecessors, making it a more suitable tool for quantitative PET imaging of CB1 receptors:
-
Optimal Lipophilicity: One of the most significant challenges with early CB1 tracers was their high lipophilicity, resulting in high nonspecific binding in the brain and a low signal-to-noise ratio. This compound was specifically developed to have a more favorable lipophilicity (LogD7.4), which is crucial for good blood-brain barrier penetration without excessive retention in fatty tissues. This optimized lipophilicity contributes to lower nonspecific binding and a clearer imaging signal.
-
Higher Binding Potential: this compound exhibits a good binding potential (BP) in brain regions with high CB1 receptor density.[1] The binding potential is a crucial parameter in PET imaging that reflects the density of available receptors. A higher BP allows for more accurate quantification of receptor levels. In baboon studies, [¹¹C]this compound showed a binding potential in the putamen of 1.3-1.5, a significant improvement over many earlier tracers.[1]
-
Improved Signal-to-Noise Ratio: The combination of optimized lipophilicity and good binding potential results in a superior signal-to-noise ratio for this compound. This is evident in the high ratio of specific binding in CB1-rich regions (e.g., striatum) to nonspecific binding in regions with low CB1 density (e.g., brain stem). In mice, the ratio of striatum to brain stem uptake for [¹¹C]this compound was found to be 3.4.[1]
-
Favorable Kinetics: [¹¹C]OMAR exhibits reversible binding kinetics that are suitable for quantitative modeling within a typical PET scan duration.[2] This allows for the reliable estimation of key parameters like the total distribution volume (VT), which is related to the density of receptors.
-
High Specificity and Selectivity: In vivo studies have demonstrated that this compound binding is specific and selective for the CB1 receptor. Pre-treatment with a CB1 receptor antagonist, rimonabant, effectively blocks the specific binding of [¹¹C]this compound, while non-cannabinoid drugs do not significantly affect its binding.[1]
Comparative Data of CB1 PET Tracers
The following tables summarize the quantitative data for this compound ([¹¹C]OMAR) and other notable CB1 receptor PET tracers.
| Tracer | In Vitro Binding Affinity (Ki, nM) | Lipophilicity (LogD7.4) |
| [¹¹C]this compound ([¹¹C]OMAR) | 11 ± 7 | 4.3 |
| [¹¹C]MePPEP | 0.6 | 4.8 |
| [¹⁸F]FMPEP-d₂ | ~0.19 (Kb) | 4.24 |
| [¹⁸F]MK-9470 | 0.7 (IC₅₀) | Not explicitly found |
| [¹¹C]SD5024 | 0.47 | 3.79 |
Table 1: In Vitro Properties of CB1 PET Tracers. This table compares the binding affinity and lipophilicity of this compound with other CB1 tracers. A lower Ki value indicates higher binding affinity. The LogD7.4 value is a measure of lipophilicity at physiological pH.
| Tracer | Brain Uptake (Peak SUV) | Distribution Volume (VT) in Human Brain | Test-Retest Variability |
| [¹¹C]this compound ([¹¹C]OMAR) | 1.5 - 3 | 0.79 - 1.82 | ~9% |
| [¹¹C]MePPEP | ~6 | High | 10% - 20% |
| [¹⁸F]FMPEP-d₂ | High | High | 9% - 17% |
| [¹⁸F]MK-9470 | Moderate | Moderate | 7% - 35% |
| [¹¹C]SD5024 | 1.5 - 3 | Moderate | 22% |
Table 2: In Vivo Imaging Characteristics of CB1 PET Tracers. This table presents a comparison of the in vivo performance of this compound and other tracers in human PET studies. SUV (Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. VT (Total Distribution Volume) is a quantitative measure of tracer binding. Lower test-retest variability indicates higher reliability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Radiosynthesis of [¹¹C]this compound ([¹¹C]OMAR)
The radiosynthesis of [¹¹C]OMAR is typically performed via O-[¹¹C]methylation of its corresponding desmethyl precursor.
References
Safety Operating Guide
Standard Operating Procedure for the Disposal of JHU-75528
Disclaimer: No specific disposal procedures for a substance designated "JHU-75528" were found in publicly available resources. This document provides general guidance for the disposal of chemical waste at Johns Hopkins University (JHU) and should be adapted once the specific hazards of this compound are identified. Researchers must consult the Health, Safety, and Environment (HSE) office at JHU for specific instructions.
I. Pre-Disposal and Handling
Prior to disposal, all personnel handling this compound must be familiar with its potential hazards. This information should be available in a comprehensive Safety Data Sheet (SDS). If an SDS is not available, a risk assessment must be conducted.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Appropriate chemical-resistant gloves.
-
Body Protection: A long-sleeved laboratory coat.
II. Chemical Waste Disposal at Johns Hopkins University
The following procedures are based on the general guidelines for chemical waste disposal at Johns Hopkins University.
Key Principles:
-
All individuals generating chemical waste must complete the online "Chemical Waste Management" class available on myLearning.[1]
-
All chemical waste must be properly labeled. Disposal of unknown chemicals incurs a significant fee.[1]
-
Chemical waste is collected at designated locations or can be scheduled for in-lab pickup.[1]
Waste Collection and Labeling:
-
Container: Use a compatible, leak-proof container with a secure lid.
-
Labeling: Affix a completed JHU chemical waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound")
-
The approximate percentage of each component
-
The hazards associated with the waste (e.g., flammable, corrosive, toxic)
-
The name of the Principal Investigator and the laboratory location
-
III. Disposal Procedures
Step-by-Step Guide:
-
Training: Ensure you have completed the mandatory "Chemical Waste Management" training.[1]
-
Labeling: Properly label the waste container as described above.
-
Waste Disposal Form: Complete the Chemical Waste Disposal Form to register your waste.[1]
-
Transport and Disposal:
IV. Emergency Procedures
In the event of a spill or exposure:
-
Alert personnel in the immediate area.
-
If exposed, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
For small spills, use an appropriate spill kit to absorb and contain the material.
-
For large spills, evacuate the area and contact the JHU Health, Safety, and Environment (HSE) office.
V. Resources and Contacts
For any questions or concerns regarding chemical waste disposal, please refer to the following resources:
| Resource | Contact Information |
| Health, Safety, and Environment (HSE) | Phone: (410) 955-5918 |
| Chemical Waste Management Class | Available on the JHU myLearning platform. |
| Chemical Waste Disposal Form | Available online through the JHU HSE website. |
| Homewood Campus Safety | Phone: 6-8798 |
VI. Experimental Workflow for Disposal
The following diagram outlines the general workflow for chemical waste disposal at Johns Hopkins University.
References
Navigating the Uncharted: A Safety and Handling Guide for Novel Compounds Like JHU-75528
Disclaimer: An extensive search for a Safety Data Sheet (SDS) or specific handling procedures for "JHU-75528" did not yield any results. This indicates that this compound is likely a novel, uncharacterized, or internal research compound. Therefore, it must be handled with the utmost caution, treating it as a substance with unknown but potentially severe hazards.[1][2][3][4] The following guide provides essential safety and logistical information based on established best practices for managing unknown or novel chemicals in a research environment.
Precautionary Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory.[5][6][7][8] The fundamental principle is to assume the substance is hazardous.[1][2][4]
Key Assessment Steps:
-
Assume High Toxicity: Treat the compound as if it is highly toxic, carcinogenic, mutagenic, and a reproductive toxin.[2][3]
-
Identify All Potential Routes of Exposure: Consider the possibility of inhalation, skin contact, eye contact, and ingestion.[5]
-
Evaluate the Experimental Protocol: Assess every step of your planned experiment to identify where exposure or accidental release could occur. Consider the quantities being used and if the procedure could generate dusts or aerosols.[3][5]
-
Plan for Emergencies: Know the location and proper use of all safety equipment, including safety showers, eyewash stations, and fire extinguishers. Have a specific plan for spills and accidental exposures.[2][3]
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a comprehensive PPE protocol is required to create a barrier between the researcher and the compound.[9][10][11][12][13]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosols.[9][10] | Provides maximum protection against splashes, aerosols, and unforeseen reactions. |
| Body Protection | A flame-resistant lab coat is recommended.[11][12] All personal clothing should be covered, and long pants and closed-toe shoes are mandatory.[10][12][13] | Protects skin from contact with the chemical. Flame-resistant material is a precaution against unknown flammability. |
| Hand Protection | Double gloving is recommended. An inner, thin, flexible laminate glove should be worn under a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile or neoprene).[9][11] | Provides layered protection against a wide range of potential chemical properties. Gloves should be changed immediately if contaminated.[12] |
| Respiratory | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] If this is not possible, contact your institution's Environmental Health & Safety (EHS) department for a respiratory protection assessment.[2][9] | A fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors, dusts, or aerosols. |
Operational Plan for Handling this compound
A systematic, step-by-step approach ensures that the compound is handled safely from receipt to disposal.
Step 1: Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory, such as a certified chemical fume hood.[2]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Labeling: Any container holding this compound, even for temporary use, must be clearly labeled with its name and a "Hazard Unknown" warning.[2][14][15]
Step 2: Handling and Use
-
Work Within Fume Hood: Conduct all manipulations of this compound at least 6 inches inside the sash of a properly functioning chemical fume hood.[3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. Do not use these items for other compounds to prevent cross-contamination.
-
Minimize Quantities: Only work with the smallest quantity of the compound necessary for the experiment.
Step 3: Post-Handling and Cleanup
-
Decontamination: Decontaminate all surfaces and equipment after use. The appropriate decontamination method will depend on the presumed properties of the compound; consult with your institution's EHS for guidance.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Disposal of unknown chemicals is strictly regulated and costly.[14][15][16] Proper management from the outset is crucial.
Step 1: Waste Segregation
-
Treat as Hazardous: All waste containing this compound (solid, liquid, and contaminated materials like gloves and wipes) must be treated as hazardous waste.[1][4]
-
Do Not Mix: Do not mix this compound waste with any other waste streams. This is to prevent potentially dangerous unknown reactions.[1] Keep solid and liquid waste in separate containers.[1]
Step 2: Waste Containment and Labeling
-
Use Compatible Containers: Collect waste in a chemically compatible, leak-proof container with a secure lid.[1][15]
-
Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[1] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A statement such as "Caution: Substance of Unknown Toxicity"
-
The date accumulation started.
-
Step 3: Storage and Disposal
-
Designated Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, under the control of laboratory personnel.[1] Use secondary containment to prevent spills.[17]
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) or equivalent department.[1] They will arrange for the collection and proper disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this material through normal trash or sewer systems.[15]
Visual Workflow for Handling Novel Compounds
Caption: Workflow for Safe Handling of Novel Chemical Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. ul.ie [ul.ie]
- 7. Risk Assessment - Health and Safety Authority [hsa.ie]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 13. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 14. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. unmc.edu [unmc.edu]
- 17. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
